1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethyl-4-formylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-10-5-7(6-11)3-8(10)4-9/h3,5-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJZTGAMMGYNHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Ethyl-4-formyl-1H-pyrrole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The document elucidates the strategic considerations behind a plausible multi-step synthesis, beginning with the N-alkylation of a suitable pyrrole precursor, followed by cyanation and a regioselective formylation. Each section delves into the mechanistic underpinnings of the reactions, offering field-proven insights into optimizing reaction conditions and overcoming potential synthetic challenges. Detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow are provided to ensure reproducibility and facilitate adoption by researchers in the field.
Introduction: The Significance of Substituted Pyrroles
Pyrrole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials.[1] The unique electronic properties of the pyrrole ring, coupled with the diverse functionalities that can be introduced at various positions, make these heterocycles privileged structures in drug discovery. Specifically, the presence of cyano and formyl groups on the pyrrole core, as in this compound, offers a rich platform for further chemical elaboration. The nitrile group can be transformed into amines, carboxylic acids, or tetrazoles, while the aldehyde functionality serves as a handle for condensation reactions, reductive aminations, and the construction of more complex molecular architectures.
This guide focuses on a logical and efficient synthetic strategy to access this valuable intermediate, emphasizing the principles of regioselectivity and functional group compatibility that are paramount in modern organic synthesis.
Retrosynthetic Analysis and Strategic Approach
A plausible retrosynthetic analysis of the target molecule, this compound, suggests a convergent approach. The core strategy involves the sequential introduction of the ethyl, cyano, and formyl groups onto a pyrrole backbone.
Caption: Retrosynthetic pathway for the target molecule.
This step-wise functionalization allows for precise control over the substitution pattern. The proposed forward synthesis, therefore, commences with the N-ethylation of pyrrole, followed by cyanation at the C2 position, and culminating in a regioselective formylation at the C4 position.
Synthetic Pathway and Experimental Protocols
Step 1: Synthesis of 1-Ethyl-1H-pyrrole
The introduction of an ethyl group onto the nitrogen atom of the pyrrole ring is the initial and crucial step. This is typically achieved via N-alkylation, a reaction that leverages the moderate acidity of the N-H proton (pKa ≈ 17.5).[2]
Mechanism and Rationale:
Deprotonation of pyrrole with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, generates the pyrrolide anion.[2] This highly nucleophilic anion then readily undergoes an SN2 reaction with an ethylating agent, like ethyl iodide or ethyl bromide, to furnish 1-ethyl-1H-pyrrole. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.
Caption: N-Alkylation of pyrrole.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, during which time the evolution of hydrogen gas should cease.
-
The mixture is cooled back to 0 °C, and ethyl iodide (1.2 equivalents) is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 1-ethyl-1H-pyrrole as a colorless liquid.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molecular Formula | C₆H₉N | [3] |
| Molecular Weight | 95.14 g/mol | [3] |
| Boiling Point | 129-131 °C | [2] |
| Expected Yield | 70-85% | - |
Step 2: Synthesis of 1-Ethyl-1H-pyrrole-2-carbonitrile
With the N-ethylated pyrrole in hand, the next step is the introduction of a nitrile group, preferentially at the electron-rich C2 position. Several methods exist for the cyanation of pyrroles. A common and effective method involves the conversion of an aldehyde to a nitrile via an oxime intermediate. Therefore, a preliminary formylation at the C2 position is required.
Sub-step 2a: Vilsmeier-Haack Formylation of 1-Ethyl-1H-pyrrole
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5] It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[4][5] For 1-substituted pyrroles, formylation predominantly occurs at the C2 position due to the directing effect of the nitrogen atom.[5][6][7]
Mechanism and Rationale:
The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which is attacked by the electron-rich pyrrole ring. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde.
Caption: Vilsmeier-Haack formylation at C2.
Experimental Protocol:
-
To a flask containing anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) at 0 °C under an inert atmosphere, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise with stirring.[8]
-
The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
A solution of 1-ethyl-1H-pyrrole (1.0 equivalent) in anhydrous DMF is then added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is heated to 60-70 °C for 2-3 hours.
-
The reaction is cooled to room temperature and poured onto crushed ice.
-
The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and then extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude 1-ethyl-1H-pyrrole-2-carbaldehyde is purified by column chromatography on silica gel.
Sub-step 2b: Conversion of Aldehyde to Nitrile
The conversion of the 2-formyl group to a 2-carbonitrile can be efficiently achieved in a two-step, one-pot procedure involving the formation of an oxime followed by dehydration.[9]
Mechanism and Rationale:
The aldehyde first reacts with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding aldoxime.[9] The subsequent dehydration of the oxime, often facilitated by reagents like acetic anhydride, phosphorus oxychloride, or thionyl chloride, yields the nitrile.[9][10]
Experimental Protocol:
-
A mixture of 1-ethyl-1H-pyrrole-2-carbaldehyde (1.0 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and sodium acetate trihydrate (1.1 equivalents) in water is stirred at room temperature.[9]
-
After stirring for 20 minutes, the mixture is allowed to stand overnight to precipitate the oxime.[9]
-
The precipitated oxime is collected by filtration and dried.
-
The dried oxime is then refluxed in acetic anhydride (excess) for 20-30 minutes.[9]
-
After cooling to room temperature, the reaction mixture is poured into ice water and stirred for 2 hours.[9]
-
The mixture is neutralized with sodium carbonate and extracted with diethyl ether.[9]
-
The combined ether layers are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[9]
-
The resulting residue is purified by vacuum distillation to give 1-ethyl-1H-pyrrole-2-carbonitrile.[9]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molecular Formula | C₇H₈N₂ | - |
| Molecular Weight | 120.15 g/mol | - |
| Expected Yield (from aldehyde) | ~73% | [9] |
Step 3: Synthesis of this compound
The final step is the regioselective introduction of a formyl group at the C4 position of 1-ethyl-1H-pyrrole-2-carbonitrile. This is another application of the Vilsmeier-Haack reaction.
Mechanism and Rationale:
The C2 position is now blocked by the cyano group. The C5 position is sterically hindered by the adjacent N-ethyl group. The cyano group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution, particularly at the adjacent C3 position. Consequently, the electrophilic Vilsmeier reagent will preferentially attack the most electronically favorable and sterically accessible position, which is C4.
Caption: Regioselective Vilsmeier-Haack formylation at C4.
Experimental Protocol:
-
In a procedure analogous to Sub-step 2a, the Vilsmeier reagent is prepared from anhydrous DMF and POCl₃ at 0 °C.
-
A solution of 1-ethyl-1H-pyrrole-2-carbonitrile (1.0 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE) is added dropwise to the pre-formed Vilsmeier reagent.
-
Due to the deactivating effect of the cyano group, more forcing conditions may be required. The reaction mixture is heated at reflux for an extended period (e.g., 1-4 hours), with progress monitored by TLC.[11]
-
Work-up is performed by cooling the mixture, pouring it onto ice, and neutralizing with a base (e.g., 50% aqueous KOH or sodium acetate solution).[11]
-
The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic phases are washed, dried, and concentrated.
-
The final product, this compound, is purified by column chromatography or recrystallization.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molecular Formula | C₈H₈N₂O | [12] |
| Molecular Weight | 148.16 g/mol | [12] |
| Appearance | Solid | [13] |
| Expected Yield | Moderate to good | - |
Conclusion and Future Perspectives
This guide has outlined a robust and logical synthetic route to this compound. The strategy relies on a sequence of well-established and reliable transformations: N-alkylation, Vilsmeier-Haack formylation, conversion of the aldehyde to a nitrile, and a final regioselective Vilsmeier-Haack formylation. The rationale behind the regioselectivity of the formylation steps, governed by both electronic and steric factors, has been explained. The provided protocols offer a starting point for laboratory synthesis, which can be further optimized based on specific experimental outcomes.
The availability of this trisubstituted pyrrole derivative opens up numerous avenues for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. Its versatile functional groups make it an ideal scaffold for library synthesis and the exploration of new chemical space.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. 1H-Pyrrole, 1-ethyl- [webbook.nist.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. scribd.com [scribd.com]
- 7. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine - Google Patents [patents.google.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. This compound | C8H8N2O | CID 52644180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | Sigma-Aldrich [sigmaaldrich.com]
Physicochemical properties of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile
This document provides a comprehensive technical overview of this compound, a molecule of significant interest in contemporary synthetic and medicinal chemistry. As direct experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from closely related analogs and established principles of organic chemistry to project its physicochemical properties, propose a robust synthetic pathway, and discuss its potential reactivity and applications. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its synthesis and utilization.
Molecular Structure and Predicted Physicochemical Properties
This compound is a trisubstituted pyrrole derivative featuring an N-ethyl group, a C2-carbonitrile, and a C4-formyl group. The unique electronic interplay between the electron-withdrawing nitrile and formyl groups, and the electron-donating nature of the pyrrole ring and the N-ethyl group, dictates its chemical behavior.
Structural Analysis
The core of the molecule is a five-membered aromatic pyrrole ring. The substituents are strategically positioned to influence the ring's electron density and reactivity. The N-ethyl group enhances the nucleophilicity of the pyrrole ring compared to its N-unsubstituted counterpart. Conversely, the carbonitrile and formyl groups are strong electron-withdrawing groups, which decrease the electron density of the pyrrole ring, particularly at the C3 and C5 positions, making them less susceptible to electrophilic attack.
Diagram 1: Chemical Structure and Functional Groups
Caption: Structure of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties based on analysis of structurally similar compounds and computational models.
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Formula | C₈H₈N₂O | - |
| Molecular Weight | 148.16 g/mol | - |
| Appearance | Likely a white to pale yellow solid | Pyrrole derivatives are often crystalline solids at room temperature. The extended conjugation may impart a slight color. |
| Melting Point | 100-150 °C | The presence of polar functional groups (nitrile and formyl) and the planar pyrrole ring will likely lead to a relatively high melting point due to strong intermolecular dipole-dipole interactions and potential for crystal packing. |
| Boiling Point | > 300 °C (decomposes) | Expected to be high due to its polarity and molecular weight. Decomposition at high temperatures is common for such functionalized heterocycles. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexane). Limited solubility in water. | The ethyl group provides some lipophilicity, but the polar nitrile and formyl groups will dominate, favoring solubility in polar organic solvents. |
| pKa | Pyrrole NH acidity is not applicable due to N-ethylation. The pyrrole ring is weakly basic. | The electron-withdrawing groups will decrease the basicity of the pyrrole nitrogen. |
| LogP | 1.0 - 2.0 | This predicted range suggests a moderate lipophilicity, which is often desirable for drug candidates. |
Proposed Synthesis Protocol
A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from readily available precursors. The proposed pathway leverages well-established reactions in pyrrole chemistry.
Diagram 2: Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-ethyl-1H-pyrrole-2-carbonitrile (Precursor)
This precursor can be synthesized via several routes. A common method involves the N-ethylation of pyrrole followed by cyanation. An alternative, and often more regioselective, approach is to build the substituted pyrrole ring.
-
N-Ethylation of a suitable pyrrole precursor: A starting material such as 2-cyanopyrrole can be N-ethylated using ethyl iodide or diethyl sulfate in the presence of a base like sodium hydride in an aprotic polar solvent such as DMF or THF.
-
Justification: This is a standard Williamson ether-like synthesis adapted for N-alkylation of heterocycles. The strong base deprotonates the pyrrole nitrogen, creating a nucleophilic anion that readily attacks the ethylating agent.
-
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Formylation of 1-ethyl-1H-pyrrole-2-carbonitrile
The final step is the introduction of the formyl group at the C4 position. The Vilsmeier-Haack reaction is the method of choice for this transformation.
-
Vilsmeier-Haack Reagent Formation: The Vilsmeier reagent is prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).
-
Formylation Reaction: A solution of 1-ethyl-1H-pyrrole-2-carbonitrile in DMF is added dropwise to the pre-formed Vilsmeier reagent at low temperature (0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Justification: The electron-withdrawing cyano group at the C2 position deactivates the adjacent C3 position towards electrophilic substitution. The N-ethyl group is an activating group. The combined electronic effects favor electrophilic attack at the C4 and C5 positions. The C4 position is generally less sterically hindered, making it the preferred site of formylation.
-
-
Hydrolysis and Product Isolation: The reaction is carefully quenched by pouring it onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is basic. The precipitated product is then collected by filtration, washed with water, and dried.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Expected Reactivity and Potential Applications
The presence of three distinct functional moieties—the pyrrole ring, the formyl group, and the nitrile group—endows this compound with a rich and versatile chemical reactivity.
Diagram 3: Reactivity Map
Caption: Potential reaction pathways for the title compound.
Reactivity at the Formyl Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, a key functional group for further derivatization, for instance, in the formation of amides and esters.
-
Reduction: Selective reduction of the formyl group to a primary alcohol can be achieved using mild reducing agents like sodium borohydride.
-
Reductive Amination: The formyl group is an excellent handle for introducing nitrogen-containing substituents through reductive amination, a cornerstone reaction in medicinal chemistry for building libraries of bioactive compounds.
-
Wittig and Related Reactions: The aldehyde can undergo Wittig-type reactions to form alkenes, providing a route to extend carbon chains.
Reactivity at the Nitrile Group
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield either a primary amide or a carboxylic acid, depending on the reaction conditions.
-
Reduction: The nitrile can be reduced to a primary amine, another valuable functional group for derivatization.
-
Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important pharmacophores.
Reactivity of the Pyrrole Ring
-
Further Electrophilic Substitution: While the two electron-withdrawing groups deactivate the ring, the C5 position remains a potential site for further electrophilic substitution, such as halogenation.
Potential Applications
Substituted pyrroles are privileged scaffolds in medicinal chemistry and materials science. Given its array of functional groups, this compound is a promising building block for:
-
Drug Discovery: The molecule can serve as a core structure for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs. The different functional groups allow for the systematic exploration of the structure-activity relationship (SAR).
-
Agrochemicals: Pyrrole derivatives have found applications as herbicides and fungicides. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and selectivity.
-
Organic Electronics: The conjugated π-system of the pyrrole ring, which can be extended through reactions at the formyl group, makes this compound a potential precursor for organic dyes, sensors, and semiconductors.
Conclusion
While this compound is not a widely documented compound, its synthesis is achievable through established chemical transformations. Its predicted physicochemical properties and rich chemical reactivity make it a highly attractive and versatile building block for a wide range of applications, particularly in the fields of medicinal chemistry and materials science. This guide provides a solid theoretical and practical foundation for researchers to embark on the synthesis and exploration of this promising molecule.
An In-depth Technical Guide to 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrroles in Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. Among the vast landscape of pyrrole derivatives, 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile stands out as a key intermediate, offering a versatile platform for the synthesis of complex molecular architectures, particularly in the realm of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications as a strategic building block in modern drug discovery.
Core Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 1268334-86-6 | [2] |
| Molecular Formula | C₈H₈N₂O | [2] |
| Molecular Weight | 148.16 g/mol | [2] |
| Canonical SMILES | CCN1C=C(C=C1C#N)C=O | [2] |
| InChI Key | NCJZTGAMMGYNHT-UHFFFAOYSA-N | [2] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is logically approached in two sequential stages: the initial construction of the N-ethylated pyrrole-2-carbonitrile core, followed by the regioselective introduction of the formyl group at the C4 position.
Step 1: Synthesis of the Precursor, 1-ethyl-1H-pyrrole-2-carbonitrile
While various methods exist for the synthesis of pyrrole-2-carbonitriles, a common and scalable approach involves the reaction of an N-substituted pyrrole with a cyanating agent. A well-documented method for the synthesis of similar pyrrole-2-carbonitriles, such as the 1-methyl analogue, utilizes chlorosulfonyl isocyanate, which can be adapted for the ethyl-substituted variant.[3]
Step 2: Vilsmeier-Haack Formylation for Regioselective C4-Functionalization
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[4][5][6] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4]
The regioselectivity of the Vilsmeier-Haack formylation on the pyrrole ring is influenced by both electronic and steric factors. For N-substituted pyrroles, electrophilic substitution generally occurs at the C2 or C5 positions due to the electron-donating nature of the nitrogen atom. However, when the C2 position is already substituted, as in the case of 1-ethyl-1H-pyrrole-2-carbonitrile, the formylation is directed to other available positions on the ring. The presence of the electron-withdrawing nitrile group at C2 deactivates the adjacent C3 position, thereby favoring formylation at the C4 or C5 position. Steric hindrance from the N-ethyl group can influence the ratio of C4 to C5 formylation, with substitution at the less hindered C4 position often being favored.
This protocol is based on established procedures for the Vilsmeier-Haack formylation of substituted pyrroles.
Materials:
-
1-ethyl-1H-pyrrole-2-carbonitrile
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of anhydrous N,N-dimethylformamide (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add phosphorus oxychloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-ethyl-1H-pyrrole-2-carbonitrile (1.0 equivalent) in anhydrous dichloromethane dropwise to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously until the effervescence ceases and the pH is alkaline.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.
Physicochemical and Spectroscopic Data
While a comprehensive, publicly available dataset for this compound is limited, the following table summarizes key computed and expected properties. Researchers should confirm the identity and purity of the synthesized compound using standard analytical techniques.
| Property | Value/Expected Value | Source/Method |
| Molecular Formula | C₈H₈N₂O | [2] |
| Molecular Weight | 148.16 | [2] |
| Appearance | Expected to be a solid | [7] |
| ¹H NMR | Expected signals for ethyl protons, two distinct pyrrole ring protons, and an aldehyde proton. | Standard Spectroscopic Prediction |
| ¹³C NMR | Expected signals for ethyl carbons, four distinct pyrrole ring carbons, a nitrile carbon, and a carbonyl carbon. | Standard Spectroscopic Prediction |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) expected at m/z 148. | [8] (for a similar compound) |
| Infrared (IR) Spectroscopy | Characteristic absorption bands expected for C≡N (nitrile), C=O (aldehyde), and C-H stretches. | Standard Spectroscopic Prediction |
Applications in Drug Discovery: A Versatile Building Block for Kinase Inhibitors
The strategic placement of the nitrile, formyl, and N-ethyl groups on the pyrrole scaffold makes this compound a highly valuable intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.
Role as a Pharmacophore in Kinase Inhibition
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrole core of this compound can serve as a scaffold that mimics the purine ring of ATP, the natural substrate for kinases. The substituents on the pyrrole ring can be elaborated to interact with specific amino acid residues in the ATP-binding pocket of a target kinase, thereby leading to potent and selective inhibition.
The formyl group is a particularly useful synthetic handle. It can undergo a variety of chemical transformations, including:
-
Reductive amination: To introduce diverse amine-containing side chains, which can form key hydrogen bonds with the kinase hinge region.
-
Wittig and Horner-Wadsworth-Emmons reactions: To introduce carbon-carbon double bonds for further functionalization.
-
Condensation reactions: With various nucleophiles to build more complex heterocyclic systems.
The nitrile group can also be a key pharmacophoric element, participating in hydrogen bonding or dipole-dipole interactions within the kinase active site. Alternatively, it can be hydrolyzed to a carboxylic acid or reduced to an amine to provide additional points for molecular diversification.
Illustrative Synthetic Utility in Kinase Inhibitor Scaffolds
Pyrrolo[2,3-d]pyrimidines are a prominent class of kinase inhibitors, and their synthesis often involves intermediates with functionalities similar to those present in this compound. For instance, the formyl group can be a precursor to the C4-amino group that is crucial for the activity of many pyrrolopyrimidine-based inhibitors of kinases such as Lck, VEGFR-2, and EGFR.[9]
The following diagram illustrates a generalized synthetic workflow where a substituted 4-formyl-pyrrole-2-carbonitrile can be a key starting material for the construction of a pyrrolopyrimidine kinase inhibitor core.
Caption: Generalized workflow for kinase inhibitor synthesis.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
This compound is a strategically important and versatile building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis, coupled with the synthetic handles offered by the formyl and nitrile groups, provides a robust platform for the creation of diverse libraries of compounds targeting a range of biological targets, most notably protein kinases. As the demand for novel and selective kinase inhibitors continues to grow, the utility of this and related substituted pyrrole intermediates is expected to expand, paving the way for the development of next-generation therapeutics.
References
- 1. This compound | C8H8N2O | CID 52644180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrrole-2-carboxaldehyde, 1-ethyl- [webbook.nist.gov]
- 8. US20050222432A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 9. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
A Multi-Spectroscopic Approach to the Structural Elucidation of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile
Abstract
The unambiguous determination of a molecule's structure is a foundational requirement in chemical research and development, particularly within the pharmaceutical and materials science sectors. Substituted pyrroles represent a critical class of heterocyclic compounds, frequently appearing as core scaffolds in bioactive molecules and functional materials.[1][2] This in-depth guide provides a systematic, field-proven methodology for the complete structural elucidation of a representative polysubstituted pyrrole, 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile (C₈H₈N₂O). We will proceed through a logical workflow, integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each analytical choice is explained, demonstrating how this combination of techniques provides a self-validating system for confirming the compound's molecular formula, identifying its functional groups, and definitively establishing the connectivity and substitution pattern of the pyrrole ring.
The Analytical Strategy: A Foundational Workflow
Structure elucidation is a process of systematic investigation, where each analytical technique provides a unique piece of a larger puzzle.[3][4] Our approach begins with determining the most fundamental property—the molecular formula—and progressively builds toward a detailed map of atomic connectivity. The synergy between mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance is crucial; each method corroborates and refines the hypotheses drawn from the others.[5][6]
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Formula
Expertise & Causality: The first and most critical step is to determine the exact molecular formula. High-Resolution Mass Spectrometry (HRMS) is the authoritative technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique elemental composition.[7] This information is paramount as it defines the atomic "parts list" we must assemble and calculates the Index of Hydrogen Deficiency (IHD), which gives the first clue about the presence of rings or multiple bonds.
For C₈H₈N₂O, the IHD is calculated as: IHD = C - (H/2) + (N/2) + 1 = 8 - (8/2) + (2/2) + 1 = 6 An IHD of 6 suggests a highly unsaturated system, consistent with an aromatic ring (IHD=4) and two additional degrees of unsaturation (e.g., a triple bond and a double bond, like -C≡N and C=O).
Table 1: HRMS Data for C₈H₈N₂O
| Parameter | Expected Value | Purpose |
| Molecular Formula | C₈H₈N₂O | Defines atomic composition |
| Exact Mass | 148.06366 | Calculated monoisotopic mass[8] |
| [M+H]⁺ (Observed) | ~149.0715 | Basis for elemental composition confirmation |
| Index of Hydrogen Deficiency | 6 | Indicates rings and/or π-bonds |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometer.
-
Ionization Mode: Operate in positive ion mode to generate the protonated molecule, [M+H]⁺.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Use an internal calibrant (lock mass) to ensure high mass accuracy (<5 ppm).
-
Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental composition. The fragmentation pathways of pyrrole derivatives can be influenced by the substituents, providing further structural clues.[9][10]
Infrared Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: With the molecular formula established, FTIR spectroscopy is employed to rapidly identify the functional groups present. This technique measures the vibrational frequencies of bonds within the molecule, which are characteristic of specific functional groups.[11] For C₈H₈N₂O, we anticipate strong, characteristic absorptions for the nitrile and the formyl (aldehyde) groups, which directly validates the deductions made from the molecular formula.
Table 2: Predicted FTIR Absorption Bands
| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| Nitrile | -C≡N | 2220 - 2240 | Strong, sharp stretch |
| Aldehyde Carbonyl | C=O | 1680 - 1710 | Strong stretch |
| Aldehyde C-H | C-H | 2820 - 2850 & 2720 - 2750 | Two weak-medium bands (Fermi doublet) |
| Aromatic C-H | C-H | ~3100 | Stretch |
| Alkyl C-H | C-H | 2850 - 3000 | Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid compound directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.
-
Sample Scan: Lower the ATR press and apply consistent pressure to the sample.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: Identify the key absorption bands and correlate them to the expected functional groups.
Nuclear Magnetic Resonance: Mapping the Atomic Framework
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C nuclei.[1] We will use a combination of 1D and 2D experiments to build the molecule's carbon-hydrogen framework piece by piece.
1D NMR (¹H and ¹³C): The Initial Blueprint
Expertise & Causality: ¹H NMR provides the number of unique proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which reveals adjacent protons.[12] ¹³C NMR shows the number of unique carbon environments. The chemical shifts in both spectra are highly sensitive to the electronic effects of substituents on the pyrrole ring.[13] Electron-withdrawing groups like formyl (-CHO) and cyano (-CN) will deshield the ring nuclei, causing their signals to appear at a higher chemical shift (downfield).[1]
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) |
| H-a | -CHO | 9.5 - 10.0 | s (singlet) | 1H | - |
| H-b | Pyrrole H-5 | 7.5 - 7.8 | d (doublet) | 1H | ~2.0 |
| H-c | Pyrrole H-3 | 7.0 - 7.3 | d (doublet) | 1H | ~2.0 |
| H-d | -CH₂-CH₃ | 4.1 - 4.4 | q (quartet) | 2H | ~7.3 |
| H-e | -CH₂-CH₃ | 1.4 - 1.6 | t (triplet) | 3H | ~7.3 |
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Label | Assignment | Predicted δ (ppm) |
| C-1 | -CHO | 185 - 195 |
| C-2 | Pyrrole C-4 | 135 - 140 |
| C-3 | Pyrrole C-5 | 125 - 130 |
| C-4 | Pyrrole C-3 | 120 - 125 |
| C-5 | Pyrrole C-2 | 115 - 120 (quaternary) |
| C-6 | -C≡N | 110 - 115 (quaternary) |
| C-7 | -CH₂-CH₃ | 40 - 45 |
| C-8 | -CH₂-CH₃ | 14 - 16 |
Experimental Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1]
-
Instrumentation: Use a ≥400 MHz NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 1-2 seconds.[13]
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A wider spectral width (~220 ppm) and a longer relaxation delay (2-5 seconds) are typically required.[7]
2D NMR: Assembling the Puzzle
Expertise & Causality: While 1D NMR provides the pieces, 2D NMR reveals how they connect.[14] Each 2D experiment provides a specific type of correlation, allowing for the unambiguous assignment of all signals and confirmation of the substitution pattern.[15]
Caption: The logical progression of 2D NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled to each other, typically through 2 or 3 bonds.[12][16]
-
Expected Correlations: A cross-peak will connect the ethyl protons (H-d ↔ H-e). A weaker cross-peak may be visible between the two pyrrole protons (H-b ↔ H-c) due to their ⁴J coupling.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH coupling).[17] It is the definitive way to assign the signals for all protonated carbons.
-
Expected Correlations: (H-b ↔ C-3), (H-c ↔ C-4), (H-a ↔ C-1), (H-d ↔ C-7), (H-e ↔ C-8).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons over 2 and 3 bonds (²JCH and ³JCH).[18] This allows us to "walk" across the molecular skeleton, connecting the assigned C-H fragments and linking them through non-protonated (quaternary) carbons like C-2, C-5, and the nitrile carbon.
Key HMBC Correlations for Final Structure Proof:
The following correlations are essential to unambiguously place the substituents at the C1, C2, and C4 positions.
Caption: Key HMBC correlations confirming substituent positions.
-
Aldehyde Proton (H-a): A correlation from the aldehyde proton to the pyrrole carbon C-2 (³J) and C-3 (²J) confirms the formyl group is at position C-4.
-
Pyrrole Proton H-b (at C5): A correlation to the aldehyde carbon C-1 (³J) and the ethyl group's CH₂ carbon C-7 (³J) locks the ethyl group to the nitrogen (N1) and confirms the H-b/C-3 assignment.
-
Pyrrole Proton H-c (at C3): A correlation to the quaternary pyrrole carbon C-5 (²J) and the nitrile carbon C-6 (²J) definitively places the nitrile group at position C-2.
-
Ethyl Protons (H-d): A correlation from the CH₂ protons to the pyrrole carbon C-5 (²J) provides final confirmation of the N-ethyl group.
Conclusion: A Self-Validating Structural Assignment
The described multi-spectroscopic workflow provides a robust and self-validating method for the complete structural elucidation of this compound. HRMS established the unambiguous molecular formula of C₈H₈N₂O. FTIR confirmed the presence of the key nitrile and aldehyde functional groups predicted by the formula. 1D NMR provided the initial blueprint of the distinct proton and carbon environments, while a logical sequence of 2D NMR experiments—COSY, HSQC, and critically, HMBC—unequivocally established the atomic connectivity and the 1,2,4-substitution pattern of the pyrrole ring. Each piece of data converges to support a single, definitive structure, illustrating a powerful and reliable strategy for researchers in organic synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. fiveable.me [fiveable.me]
- 4. jchps.com [jchps.com]
- 5. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]
- 6. app.medify.co [app.medify.co]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C8H8N2O | CID 52644180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. benchchem.com [benchchem.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
Substituted Pyrrole-2-carbonitriles: A Technical Guide for Drug Discovery and Development
Introduction: The Pyrrole-2-carbonitrile Scaffold in Medicinal Chemistry
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel therapeutic agents.[2] Among the diverse array of pyrrole derivatives, substituted pyrrole-2-carbonitriles have emerged as a particularly promising class of compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of substituted pyrrole-2-carbonitriles, focusing on their synthesis, biological evaluation, and potential as anticancer agents. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile heterocyclic system. Pyrrole-containing compounds have shown a wide variety of biological activities, including anticancer, antifungal, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties.[1]
Synthetic Strategies for Substituted Pyrrole-2-carbonitriles: A Modular Approach
The synthesis of substituted pyrrole-2-carbonitriles can be achieved through various methods, with the choice of route often dictated by the desired substitution pattern and the availability of starting materials. A particularly efficient and modular approach involves the cyclocondensation of enones (α,β-unsaturated ketones) with an amine source, followed by aromatization. This strategy allows for the introduction of diverse substituents at positions 3 and 5 of the pyrrole ring, making it highly amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.
One of the most straightforward methods for accessing 3,5-disubstituted pyrrole-2-carbonitriles begins with readily available chalcones (1,3-diaryl-2-propen-1-ones), which serve as the enone component. The overall synthetic workflow is depicted below.
Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrrole-2-carbonitrile
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 3,5-diaryl-pyrrole-2-carbonitrile from a chalcone precursor.
Step 1: Synthesis of the 3,4-Dihydro-2H-pyrrole-2-carbonitrile Intermediate
-
To a solution of (E)-1,3-diphenylprop-2-en-1-one (chalcone) (1.0 eq.) in pyridine (0.2 M), add aminoacetonitrile hydrochloride (1.5 eq.).
-
Heat the suspension to reflux and maintain for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the pyridine hydrochloride, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the pure intermediate.
Causality: Pyridine serves as both the solvent and a base to facilitate the initial Michael addition of aminoacetonitrile to the chalcone, followed by an intramolecular cyclization. The hydrochloride salt of aminoacetonitrile is used for its stability, and the pyridine neutralizes the HCl released during the reaction. Refluxing provides the necessary energy to overcome the activation barrier for the cyclization reaction.
Step 2: Aromatization to the Pyrrole-2-carbonitrile
-
Dissolve the purified 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate (1.0 eq.) in toluene (0.1 M).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq.) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated hydroquinone byproduct.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-diphenyl-1H-pyrrole-2-carbonitrile.
Causality: DDQ is a strong oxidizing agent that facilitates the dehydrogenation of the dihydropyrrole intermediate to the aromatic pyrrole.[3] Toluene is a suitable high-boiling solvent for this reaction. The workup with NaHCO₃ removes any acidic impurities.
Biological Activity and Anticancer Potential
Substituted pyrroles, including those with a 2-carbonitrile moiety, have demonstrated significant potential as anticancer agents.[4][5] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[4]
Mechanism of Action: Induction of Apoptosis
Many cytotoxic compounds exert their anticancer effects by triggering the apoptotic cascade within cancer cells. While the precise molecular targets of many substituted pyrrole-2-carbonitriles are still under investigation, a common downstream effect is the activation of caspases, a family of proteases that execute the apoptotic program. A simplified, hypothetical signaling pathway illustrating this is shown below.
This proposed mechanism provides a framework for investigating the anticancer activity of novel pyrrole-2-carbonitrile derivatives. Experimental validation would involve assays to measure caspase activation and other markers of apoptosis.
Screening and Evaluation of Anticancer Activity
A crucial step in the development of new anticancer agents is the in vitro evaluation of their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and proliferation.[6][7][8][9]
Workflow for In Vitro Anticancer Screening
The following diagram outlines a typical workflow for the initial screening of a newly synthesized substituted pyrrole-2-carbonitrile for anticancer activity.
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol is a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.
-
Cell Seeding : Seed a human cancer cell line (e.g., HeLa, MCF-7, or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare a stock solution of the test pyrrole-2-carbonitrile in sterile DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation : Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition : Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation : Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Structure-Activity Relationship (SAR) Insights
The modular synthesis of substituted pyrrole-2-carbonitriles allows for a systematic investigation of their SAR. The nature and position of substituents on the pyrrole ring can significantly impact the compound's biological activity. For instance, in a series of 3,5-diaryl-pyrrole-2-carbonitriles, the electronic and steric properties of the aryl groups can influence their anticancer potency.
| Compound | R1 | R2 | IC₅₀ (µM) on HeLa cells |
| 1a | Phenyl | Phenyl | 15.2 |
| 1b | 4-Chlorophenyl | Phenyl | 8.5 |
| 1c | 4-Methoxyphenyl | Phenyl | 22.1 |
| 1d | Phenyl | 4-Nitrophenyl | 12.8 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR analysis.
-
The presence of an electron-withdrawing group (e.g., chloro) at the para-position of the R1 phenyl ring (Compound 1b ) appears to enhance anticancer activity compared to the unsubstituted analog (Compound 1a ).
-
An electron-donating group (e.g., methoxy) at the same position (Compound 1c ) seems to decrease activity.
-
Modification of the R2 phenyl group with an electron-withdrawing nitro group (Compound 1d ) has a modest effect on activity compared to the unsubstituted analog.
These insights can guide the design of future generations of substituted pyrrole-2-carbonitriles with improved potency and selectivity. A comprehensive SAR study would involve the synthesis and testing of a larger and more diverse library of analogs.
Conclusion and Future Directions
Substituted pyrrole-2-carbonitriles represent a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their accessible synthesis allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. The methodologies and protocols outlined in this guide provide a robust framework for the synthesis, screening, and initial mechanistic evaluation of these compounds. Future research in this area should focus on the identification of specific molecular targets to elucidate their precise mechanisms of action, as well as the optimization of their pharmacokinetic and pharmacodynamic profiles to advance the most promising candidates towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. | Semantic Scholar [semanticscholar.org]
- 3. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, spectroscopic characterization, chemical reactivity, and potential therapeutic applications, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of Substituted Pyrroles in Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore. The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its biological activity.
This compound is a trifunctionalized pyrrole derivative of significant interest. The presence of a nitrile group, a formyl group, and an N-ethyl substituent provides multiple points for synthetic diversification, making it a valuable intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the nitrile and formyl groups modulates the reactivity of the pyrrole ring, influencing its potential as a pharmacophore in various therapeutic areas, including as a precursor to kinase inhibitors and anti-inflammatory agents.
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned through a three-step sequence starting from a readily available pyrrole precursor. This proposed pathway leverages well-established synthetic transformations in pyrrole chemistry.
Diagram of Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of this compound.
Step 1: N-Ethylation of Pyrrole
The initial step involves the N-alkylation of the pyrrole ring to introduce the ethyl group. This is typically achieved by deprotonating the pyrrole with a strong base to form the pyrrolide anion, which then acts as a nucleophile to displace a halide from an ethylating agent.[2]
Experimental Protocol:
-
To a stirred solution of pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford 1-ethyl-1H-pyrrole.
Step 2: Cyanation of 1-ethyl-1H-pyrrole
The introduction of the nitrile group at the C2 position can be accomplished through various methods. A common approach involves the reaction with chlorosulfonyl isocyanate (CSI) followed by treatment with a tertiary amine.[3]
Experimental Protocol:
-
Dissolve 1-ethyl-1H-pyrrole (1.0 eq) in an anhydrous solvent such as acetonitrile or toluene under an inert atmosphere.
-
Cool the solution to 0 °C and add chlorosulfonyl isocyanate (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Add a molar excess of a tertiary amine, such as triethylamine (2.5 eq), dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Filter the resulting precipitate and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation to yield 1-ethyl-1H-pyrrole-2-carbonitrile.
Step 3: Vilsmeier-Haack Formylation
The final step is the regioselective formylation of 1-ethyl-1H-pyrrole-2-carbonitrile at the C4 position using the Vilsmeier-Haack reaction.[3][4] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a weak electrophile that favors reaction at the most electron-rich and sterically accessible position of the pyrrole ring.[5] For a 1-substituted-2-cyanopyrrole, the C4 and C5 positions are potential sites for formylation. Steric hindrance from the N-ethyl group may influence the regioselectivity, favoring attack at the C4 position.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.
-
Add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-ethyl-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Physicochemical Properties and Spectroscopic Characterization
Table 1: Physicochemical Properties of this compound [6]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| CAS Number | 1268334-86-6 |
| Appearance | Expected to be a solid at room temperature |
| XLogP3 | 0.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Spectroscopic Analysis (Predicted)
Due to the lack of published experimental spectra for this specific compound, the following are predicted characteristic spectroscopic data based on the analysis of similar substituted pyrroles.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the ethyl group and the two protons on the pyrrole ring, as well as the aldehydic proton.
-
Ethyl group: A triplet for the methyl protons (CH₃) around δ 1.3-1.5 ppm and a quartet for the methylene protons (CH₂) around δ 4.1-4.3 ppm.
-
Pyrrole ring protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), corresponding to the protons at the C3 and C5 positions.
-
Formyl proton: A singlet for the aldehyde proton (CHO) in the downfield region, typically around δ 9.5-10.0 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon framework.
-
Ethyl group: Signals for the methyl and methylene carbons are expected in the aliphatic region (δ 15-20 ppm and δ 40-45 ppm, respectively).
-
Pyrrole ring carbons: Four distinct signals for the pyrrole ring carbons in the aromatic region (δ 110-140 ppm). The carbon bearing the nitrile group (C2) and the formyl-substituted carbon (C4) will be significantly deshielded.
-
Nitrile carbon: A signal for the nitrile carbon (C≡N) is expected around δ 115-120 ppm.
-
Formyl carbon: The carbonyl carbon of the aldehyde group (C=O) will appear in the downfield region, typically around δ 180-190 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present.
-
Nitrile (C≡N) stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
Carbonyl (C=O) stretch of the aldehyde: A strong absorption band in the region of 1680-1700 cm⁻¹.
-
C-H stretch of the aldehyde: Two weak bands around 2820 and 2720 cm⁻¹.
-
C-H and C=C stretches of the pyrrole ring: In their characteristic regions.
-
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 148.16). Fragmentation patterns would likely involve the loss of the ethyl group, the formyl group, and other characteristic fragments.
Chemical Reactivity and Synthetic Utility
The trifunctional nature of this compound makes it a versatile intermediate for further synthetic transformations.
Diagram of Potential Reactions
Caption: Potential synthetic transformations of this compound.
-
Reactions of the Formyl Group: The aldehyde functionality can undergo a wide range of reactions, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to a primary alcohol.
-
Reductive amination to introduce various amine-containing side chains.
-
Wittig olefination to form carbon-carbon double bonds.
-
Condensation reactions with active methylene compounds or amines to construct larger, more complex heterocyclic systems.
-
-
Reactions of the Nitrile Group: The nitrile group is also a versatile functional handle that can be:
-
Hydrolyzed to a carboxylic acid or an amide.
-
Reduced to a primary amine.
-
Reacted with organometallic reagents to form ketones.
-
Participate in cycloaddition reactions .
-
-
Reactions of the Pyrrole Ring: The electron-withdrawing nature of the formyl and nitrile groups deactivates the pyrrole ring towards further electrophilic substitution. However, nucleophilic aromatic substitution or reactions involving the deprotonation of the C-H bonds may be possible under specific conditions.
Potential Applications in Drug Discovery
-
Kinase Inhibitors: The pyrrole scaffold is a common feature in many kinase inhibitors used in oncology. The functional groups on this compound provide the necessary handles to build more complex molecules that can interact with the ATP-binding site of various kinases.
-
Anti-inflammatory Agents: Pyrrole derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
-
Antiviral and Antimicrobial Agents: The pyrrole ring is present in several natural and synthetic compounds with demonstrated antiviral and antimicrobial activities.[1] The unique substitution pattern of the title compound could be explored for the development of novel anti-infective agents.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[2][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]
-
Specific Hazards:
-
Cyanopyrroles: These compounds should be handled with care due to the presence of the nitrile group, which can be toxic.[7]
-
Vilsmeier-Haack Reagents: Phosphorus oxychloride is corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. These reagents should be handled with extreme caution in a dry environment.[3][4]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[7]
Conclusion
This compound is a promising and versatile building block for synthetic and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries for drug discovery. The proposed synthetic route, based on well-established methodologies, provides a practical approach for its preparation. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-CYANOPYRROLE - Safety Data Sheet [chemicalbook.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. This compound | C8H8N2O | CID 52644180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.it [fishersci.it]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to the Stability and Storage of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole that holds potential as a versatile building block in medicinal chemistry and materials science. As with any highly functionalized heterocyclic compound, understanding its stability profile is critical for ensuring the integrity of experimental results, the viability of its applications, and the safety of its handling. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and a detailed methodology for conducting robust stability studies. The information presented herein is synthesized from the known chemistry of pyrrole derivatives and established principles of chemical stability testing, providing a framework for researchers to ensure the quality and reliability of this compound in their work.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for predicting its stability.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | --INVALID-LINK--[1] |
| Molecular Weight | 148.16 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| IUPAC Name | 1-ethyl-4-formylpyrrole-2-carbonitrile | --INVALID-LINK--[1] |
The structure of this compound incorporates several functional groups that can influence its stability: the pyrrole ring, an N-ethyl substituent, a formyl group, and a nitrile group. The electron-withdrawing nature of the formyl and nitrile groups can impact the reactivity of the pyrrole ring.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively available in the public domain, an analysis of its structure and the known reactivity of related pyrrole derivatives allows for the postulation of several potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Oxidation
The aldehyde (formyl) group is susceptible to oxidation, which could convert it to a carboxylic acid. This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities. Pyrrole rings themselves can also undergo oxidative degradation, potentially leading to polymerization or ring-opening.
Hydrolysis
The nitrile group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield a carboxamide and subsequently a carboxylic acid. While generally stable at neutral pH, prolonged exposure to moisture, especially at elevated temperatures, could facilitate this degradation. Studies on other pyrrole derivatives have shown susceptibility to hydrolysis in strongly acidic media.
Photodegradation
Pyrrole-containing compounds can be sensitive to light.[2][3] Exposure to UV or even high-intensity visible light can provide the energy to initiate degradation reactions, including polymerization, oxidation, and rearrangement. Safety data for some pyrrole compounds explicitly state "Light sensitive".
Thermal Decomposition
While some N-substituted pyrrole esters have demonstrated good thermal stability, the overall thermal profile of this compound is not publicly documented.[4][5][6][7] High temperatures can accelerate all other degradation pathways and may eventually lead to decomposition.
Recommended Storage and Handling
Based on the potential degradation pathways, the following storage and handling conditions are recommended to maintain the integrity of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | To slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To minimize exposure to oxygen and moisture, thus preventing oxidation and hydrolysis. |
| Light | Protect from light (e.g., use amber vials, store in the dark) | To prevent photodegradation. |
| Container | Tightly sealed, non-reactive containers (e.g., glass) | To prevent exposure to air and moisture. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases | These can catalyze degradation reactions. |
A Framework for Stability Assessment
For applications in drug development and other regulated fields, a formal stability study is essential. The following section outlines a comprehensive protocol for assessing the stability of this compound.
Experimental Design
A forced degradation study is the first step to identify likely degradation products and pathways. This involves subjecting the compound to stress conditions more severe than those expected during routine storage and handling.
Caption: Workflow for a forced degradation study.
Analytical Methodology
A stability-indicating analytical method is crucial. This is a validated quantitative method that can separate the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric (MS) detection is the most common and effective technique.[8]
Proposed HPLC-UV/MS Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm and 280 nm). Mass spectrometry in both positive and negative ion modes to identify masses of parent and degradation products.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Step-by-Step Protocol for Stability Testing
-
Initial Analysis (T=0):
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., acetonitrile).
-
Analyze the solution using the validated HPLC method to determine the initial purity and peak area of the parent compound.
-
Obtain a full characterization (NMR, MS, IR) of the starting material.
-
-
Sample Preparation and Storage:
-
Weigh equal amounts of the compound into separate vials for each storage condition and time point.
-
Store the vials under the conditions outlined in the experimental design (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH, photostability chamber).
-
-
Analysis at Time Points:
-
At predetermined time points (e.g., 1, 3, 6, 12 months), remove a vial from each storage condition.
-
Prepare a solution for HPLC analysis as done for the T=0 sample.
-
Analyze by HPLC-UV/MS.
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Identify and quantify any degradation products. The mass spectrometer will be crucial for proposing structures for the new peaks observed in the chromatogram.
-
Determine the degradation rate under each condition.
-
Based on the data, establish a recommended shelf-life and re-test date.
-
Conclusion
This compound is a compound with significant synthetic potential. Its stability is governed by its susceptibility to oxidation, hydrolysis, and photodegradation. By adhering to the recommended storage conditions of a cool, dark, and inert environment, researchers can ensure the compound's integrity. For critical applications, a formal stability study, as outlined in this guide, is essential to establish a definitive shelf-life and to understand the degradation profile. This systematic approach will ensure the reliability and reproducibility of research and development activities involving this promising molecule.
References
- 1. This compound | C8H8N2O | CID 52644180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety [mdpi.com]
A Comprehensive Technical Guide to 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile, a key building block for medicinal chemistry and drug discovery. This document delves into its chemical properties, commercial availability, and its significance in the synthesis of complex therapeutic agents.
Introduction: The Strategic Importance of Substituted Pyrroles
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a foundational scaffold in a vast array of natural products and synthetic pharmaceuticals. The strategic placement of functional groups on the pyrrole ring allows for the fine-tuning of molecular properties, making these derivatives highly sought-after intermediates in the design of novel therapeutics.[1] this compound (CAS No. 1268334-86-6) is a prime example of such a functionalized pyrrole, offering multiple reactive sites for further chemical elaboration.[2] Its unique trifunctional nature—an N-ethyl group, a formyl group, and a nitrile group—provides medicinal chemists with a versatile platform for constructing diverse molecular architectures.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. Below is a summary of the key computed properties of this compound.
| Property | Value | Source |
| CAS Number | 1268334-86-6 | PubChem[2] |
| Molecular Formula | C₈H₈N₂O | PubChem[2] |
| Molecular Weight | 148.16 g/mol | PubChem[2] |
| IUPAC Name | 1-ethyl-4-formylpyrrole-2-carbonitrile | PubChem[2] |
| SMILES | CCN1C=C(C=C1C#N)C=O | PubChem[2] |
| InChI Key | NCJZTGAMMGYNHT-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 | 0.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Commercial Availability and Supplier Landscape
This compound is available from a number of specialized chemical suppliers. For researchers and procurement specialists, it is crucial to source this intermediate from reputable vendors who can provide adequate quality control documentation.
Below is a comparative table of known commercial suppliers. Please note that while many suppliers list this compound, the availability of detailed analytical data, such as a Certificate of Analysis (CoA), may vary.
| Supplier | Product Number | Purity | Notes |
| Combi-Blocks, Inc. | HF-5172 | Not specified | A Safety Data Sheet (SDS) is available.[3][4][5][6][7] |
| Sigma-Aldrich | Not specified | Not specified | Sold under the "AldrichCPR" brand for early discovery research. The supplier explicitly states that they do not collect analytical data for this product and it is sold "as-is". |
| abcr Gute Chemie | AB294518 | ≥ 95% | A German supplier of specialty chemicals. |
| BioCat GmbH | Not specified | Not specified | A European supplier. |
It is strongly recommended that researchers request a lot-specific Certificate of Analysis prior to purchase to confirm the identity and purity of the material.
Strategic Application in Synthetic Chemistry and Drug Discovery
The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The pyrrole core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8]
The reactivity of the functional groups can be selectively addressed:
-
The Formyl Group: This aldehyde functionality is a versatile handle for various chemical transformations. It can readily undergo reductive amination to introduce diverse amine-containing side chains, participate in Wittig-type reactions to form alkenes, or be oxidized to a carboxylic acid. These transformations are fundamental in building molecular complexity and modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
The Nitrile Group: The carbonitrile can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations introduce key hydrogen bonding functionalities that can be crucial for target engagement.
-
The Pyrrole Ring: The aromatic pyrrole core itself can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the formyl and nitrile groups will influence the regioselectivity of such reactions.
The strategic combination of these reactive sites allows for the divergent synthesis of a library of compounds from a single, advanced intermediate. This is a highly efficient strategy in the early stages of drug discovery for exploring the structure-activity relationship (SAR) of a new chemical series.
Synthetic Pathways: A Conceptual Overview
A conceptual workflow for the utilization of this building block is outlined below:
Caption: Synthetic workflow utilizing this compound.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this reagent. Based on the available Safety Data Sheet from Combi-Blocks, the following recommendations should be followed:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]
-
Stability: The compound is expected to be stable under recommended storage conditions.[3]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecular scaffolds. While the availability of detailed analytical data from all suppliers can be a limitation, sourcing from reputable vendors and requesting lot-specific data can mitigate this risk. The strategic application of this intermediate can significantly accelerate the discovery and development of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H8N2O | CID 52644180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. combi-blocks.com [combi-blocks.com]
- 4. Combi-Blocks [combi-blocks.com]
- 5. Combi-Blocks - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 6. Combi-Blocks-宸碩生物科技 [csbio.com.tw]
- 7. rdchemicals.com [rdchemicals.com]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrole synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: 1-Ethyl-4-formyl-1H-pyrrole-2-carbonitrile as a Versatile Synthetic Intermediate
Introduction: The Strategic Value of Polysubstituted Pyrroles in Modern Drug Discovery
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1] Its unique electronic properties and versatile reactivity make it a privileged structure in the design of innovative pharmaceuticals. Among the vast family of pyrrole derivatives, 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile emerges as a highly valuable and strategic intermediate. This molecule is characterized by a trifunctionalized pyrrole ring, bearing an N-ethyl group for modulating solubility and metabolic stability, a C2 nitrile group that acts as a versatile chemical handle, and a C4 formyl group poised for a variety of subsequent chemical transformations.
The convergence of these functional groups within a single, stable heterocyclic framework makes this compound an ideal precursor for constructing complex molecular architectures. Specifically, its structure is primed for the synthesis of fused heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidine core. This particular scaffold is of profound importance in modern pharmacology as it constitutes the central framework of numerous Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and myeloproliferative neoplasms.[2][3]
This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and a key application in the construction of the medicinally significant 7H-pyrrolo[2,3-d]pyrimidine scaffold. The protocols herein are designed for researchers and scientists in drug development, offering not just procedural steps but also the underlying chemical logic to empower effective and efficient synthesis.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step synthesis. The data presented below has been aggregated from authoritative chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | --INVALID-LINK--[4] |
| Molecular Weight | 148.16 g/mol | --INVALID-LINK--[4] |
| IUPAC Name | 1-ethyl-4-formylpyrrole-2-carbonitrile | --INVALID-LINK--[4] |
| CAS Number | 1268334-86-6 | --INVALID-LINK--[4] |
| Appearance | Expected to be a solid at room temperature | General chemical knowledge |
| XLogP3 | 0.5 | --INVALID-LINK--[4] |
Synthesis of this compound
The introduction of a formyl group onto an electron-rich heterocyclic ring such as pyrrole is most effectively achieved via the Vilsmeier-Haack reaction.[3][5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as a mild electrophile. The synthesis of the title compound is a two-stage process, beginning with the preparation of the precursor, 1-ethyl-1H-pyrrole-2-carbonitrile, followed by its regioselective formylation.
Part 1: Synthesis of the Precursor, 1-Ethyl-1H-pyrrole-2-carbonitrile
The synthesis begins with the N-alkylation of 1H-pyrrole-2-carbonitrile. This is a standard procedure involving the deprotonation of the pyrrole nitrogen with a suitable base, followed by nucleophilic attack on an ethylating agent.
Experimental Protocol: N-Ethylation of 1H-Pyrrole-2-carbonitrile
-
Materials: 1H-pyrrole-2-carbonitrile, Sodium Hydride (60% dispersion in mineral oil), Iodoethane, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution, Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred suspension of Sodium Hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., Argon), add a solution of 1H-pyrrole-2-carbonitrile (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add iodoethane (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-ethyl-1H-pyrrole-2-carbonitrile.[7]
-
Part 2: Vilsmeier-Haack Formylation
With the precursor in hand, the C4-formyl group is installed. The electron-withdrawing nitrile group at the C2 position deactivates the adjacent C3 and C5 positions towards electrophilic substitution. Consequently, the Vilsmeier-Haack reaction will proceed with high regioselectivity at the C4 position.
Experimental Protocol: Synthesis of this compound
-
Materials: 1-ethyl-1H-pyrrole-2-carbonitrile, Phosphorus oxychloride (POCl₃), Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium acetate trihydrate, Ice.
-
Procedure:
-
In a three-necked flask under an inert atmosphere, cool anhydrous DMF (10 equivalents) to 0 °C.
-
Add phosphorus oxychloride (3 equivalents) dropwise with vigorous stirring, ensuring the temperature is maintained below 10 °C.[4]
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of 1-ethyl-1H-pyrrole-2-carbonitrile (1.0 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C (reflux) for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and pour it slowly onto crushed ice with stirring.
-
Neutralize the mixture by the slow, portion-wise addition of a concentrated aqueous solution of sodium acetate trihydrate until the pH is approximately 6-7.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to afford this compound as a solid.
-
Application in the Synthesis of Kinase Inhibitor Scaffolds
The strategic arrangement of the nitrile and formyl groups on the this compound ring makes it an exemplary precursor for the synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core. This bicyclic heterocycle is the foundational scaffold for a multitude of Janus Kinase (JAK) inhibitors, including Ruxolitinib and Tofacitinib.[2][8] The synthesis involves a condensation and cyclization reaction, where the formyl group and the nitrile group of the pyrrole participate in the formation of the fused pyrimidine ring.
Synthesis of 4-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine
The following protocol outlines the conversion of this compound into a key chlorinated pyrrolo[2,3-d]pyrimidine intermediate, which can be further functionalized to generate a library of potential kinase inhibitors.
Experimental Protocol: Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core
-
Materials: this compound, Formamide, Phosphorus oxychloride (POCl₃), Triethylamine, Toluene.
-
Procedure:
-
Step A: Formation of the Pyrrolo[2,3-d]pyrimidin-4-ol.
-
A mixture of this compound (1.0 equivalent) and formamide (20 equivalents) is heated to 160-180 °C for 4-6 hours.
-
The progress of the reaction can be monitored by observing the consumption of the starting material by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product.
-
The solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
-
Step B: Chlorination of the Pyrrolo[2,3-d]pyrimidin-4-ol.
-
A suspension of 7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 equivalent) in phosphorus oxychloride (10 equivalents) is heated to reflux (approx. 110 °C) for 2-4 hours.[7]
-
The resulting solution is cooled to room temperature and the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto a mixture of crushed ice and dichloromethane, with vigorous stirring.
-
The mixture is neutralized to pH 7-8 by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous phase is extracted with dichloromethane (3x).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine.
-
-
Conclusion
This compound is a synthetically versatile intermediate with significant potential in the field of drug discovery. Its efficient preparation via a two-step sequence involving N-alkylation and regioselective Vilsmeier-Haack formylation provides access to a trifunctionalized building block. The strategic positioning of the nitrile and formyl groups facilitates the straightforward construction of the 7H-pyrrolo[2,3-d]pyrimidine ring system, which is the core of numerous clinically important JAK kinase inhibitors. The protocols detailed in this guide offer a robust and logical pathway for the synthesis and application of this valuable intermediate, empowering researchers to accelerate the development of next-generation therapeutics.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 3. Development of new pyrrolopyrimidine-based inhibitors of Janus kinase 3 (JAK3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Page loading... [guidechem.com]
- 8. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
Navigating the Synthetic Utility of 1-Ethyl-4-formyl-1H-pyrrole-2-carbonitrile: A Guide to Formyl Group Transformations
Introduction: The Pyrrole Scaffold in Modern Chemistry
Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a wide array of chemical transformations make it a cornerstone for the synthesis of complex molecular architectures. The subject of this guide, 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile, is a multifunctional building block with significant potential in drug discovery and organic electronics. The strategic placement of the N-ethyl, 2-cyano, and 4-formyl groups creates a unique electronic environment that dictates the reactivity of the molecule. The electron-withdrawing nature of the cyano and formyl groups deactivates the pyrrole ring towards electrophilic substitution, while simultaneously enhancing the electrophilicity of the formyl carbon, making it a prime target for nucleophilic attack. This guide provides a detailed exploration of the key reactions of the formyl group, offering researchers and drug development professionals a comprehensive toolkit for the derivatization of this versatile pyrrole synthon.
I. Reductive Amination: A Gateway to Novel Amine Derivatives
Reductive amination is a robust and widely employed method for the synthesis of secondary and tertiary amines from aldehydes.[1][2] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[1][3] For this compound, this reaction opens the door to a vast array of derivatives with potential applications as receptor ligands, enzyme inhibitors, and molecular probes.
Protocol: Reductive Amination with Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, particularly effective for the reductive amination of aldehydes in the presence of other reducible functional groups.
Workflow for Reductive Amination:
Caption: Workflow for the reductive amination of this compound.
Detailed Steps:
-
To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine.
| Reactant Amine | Product | Typical Yield |
| Benzylamine | 1-ethyl-4-((benzylamino)methyl)-1H-pyrrole-2-carbonitrile | 85-95% |
| Morpholine | 1-ethyl-4-(morpholinomethyl)-1H-pyrrole-2-carbonitrile | 80-90% |
| Aniline | 1-ethyl-4-((phenylamino)methyl)-1H-pyrrole-2-carbonitrile | 70-85% |
II. Wittig Reaction: Olefination for Carbon-Carbon Bond Formation
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[4][5][6] This reaction is highly versatile and allows for the introduction of a double bond with control over the stereochemistry in many cases. For our pyrrole aldehyde, the Wittig reaction provides a direct route to vinyl-substituted pyrroles, which are valuable precursors for further functionalization, including polymerization and cross-coupling reactions.
Protocol: Wittig Olefination with Stabilized and Non-Stabilized Ylides
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally afford (E)-alkenes, while non-stabilized ylides (with alkyl substituents) typically yield (Z)-alkenes.[4]
General Wittig Reaction Scheme:
Caption: General scheme of the Wittig reaction on the pyrrole aldehyde.
Detailed Steps for a Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane):
-
To a solution of (carbethoxymethylene)triphenylphosphorane (1.2 eq) in anhydrous tetrahydrofuran (THF), add a solution of this compound (1.0 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the triphenylphosphine oxide.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the (E)-alkene.
Detailed Steps for a Non-Stabilized Ylide (e.g., Methyltriphenylphosphonium bromide):
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide in situ.
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with diethyl ether (3 x).
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography to afford the terminal alkene.
| Ylide | Product | Expected Stereochemistry | Typical Yield |
| Ph3P=CHCO2Et | Ethyl 3-(1-ethyl-2-cyano-1H-pyrrol-4-yl)acrylate | (E)-isomer | 80-90% |
| Ph3P=CH2 | 1-ethyl-4-vinyl-1H-pyrrole-2-carbonitrile | N/A | 75-85% |
| Ph3P=CHPh | 1-ethyl-4-styryl-1H-pyrrole-2-carbonitrile | Mixture of (E) and (Z) | 70-80% |
III. Knoevenagel Condensation: Access to Electron-Deficient Alkenes
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a C-C double bond.[7][8][9] This reaction is particularly useful for synthesizing electron-deficient alkenes, which are valuable Michael acceptors and monomers for polymer synthesis.
Protocol: Knoevenagel Condensation with Malononitrile
Mechanism of Knoevenagel Condensation:
Caption: Simplified mechanism of the Knoevenagel condensation.
Detailed Steps:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
| Active Methylene Compound | Product | Typical Yield |
| Malononitrile | 2-((1-ethyl-2-cyano-1H-pyrrol-4-yl)methylene)malononitrile | 90-98% |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(1-ethyl-2-cyano-1H-pyrrol-4-yl)acrylate | 85-95% |
| Meldrum's acid | 5-((1-ethyl-2-cyano-1H-pyrrol-4-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 80-90% |
IV. Organometallic Additions: Grignard and Organolithium Reactions
The addition of organometallic reagents, such as Grignard and organolithium reagents, to the formyl group provides a straightforward method for the synthesis of secondary alcohols.[10][11][12] These reactions are fundamental in organic synthesis for the construction of new carbon-carbon bonds.
Protocol: Grignard Reaction with Phenylmagnesium Bromide
Detailed Steps:
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add a solution of phenylmagnesium bromide (1.2 eq in THF) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the secondary alcohol.
| Organometallic Reagent | Product | Typical Yield |
| Phenylmagnesium bromide | (1-ethyl-2-cyano-1H-pyrrol-4-yl)(phenyl)methanol | 75-85% |
| Methylmagnesium iodide | 1-(1-ethyl-2-cyano-1H-pyrrol-4-yl)ethan-1-ol | 80-90% |
| n-Butyllithium | 1-(1-ethyl-2-cyano-1H-pyrrol-4-yl)pentan-1-ol | 70-80% |
V. Oxidation and Reduction of the Formyl Group
Standard oxidation and reduction reactions can be applied to the formyl group of this compound to yield the corresponding carboxylic acid and primary alcohol, respectively. These transformations provide access to key functional groups for further synthetic manipulations.
Protocol: Oxidation to Carboxylic Acid
A mild oxidizing agent such as sodium chlorite is suitable for the conversion of the aldehyde to a carboxylic acid without affecting the pyrrole ring.
Detailed Steps:
-
Dissolve this compound (1.0 eq) in a mixture of t-butanol and water.
-
Add 2-methyl-2-butene (4.0 eq) as a chlorine scavenger.
-
To this solution, add a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water dropwise at room temperature.
-
Stir the mixture for 4-6 hours.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the resulting carboxylic acid.
Protocol: Reduction to a Primary Alcohol
Sodium borohydride is a mild and convenient reagent for the reduction of aldehydes to primary alcohols.[13]
Detailed Steps:
-
Dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture to remove methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the organic layer, concentrate, and purify to obtain the primary alcohol.
| Reaction | Product | Typical Yield |
| Oxidation (NaClO2) | 1-ethyl-4-carboxy-1H-pyrrole-2-carbonitrile | 85-95% |
| Reduction (NaBH4) | 1-ethyl-4-(hydroxymethyl)-1H-pyrrole-2-carbonitrile | 90-98% |
Conclusion
This compound is a highly adaptable synthetic intermediate. The formyl group serves as a versatile handle for a multitude of chemical transformations, including reductive amination, olefination, condensation reactions, organometallic additions, oxidation, and reduction. The protocols detailed in this guide provide a solid foundation for the exploration of the chemical space around this pyrrole scaffold, enabling the synthesis of diverse and complex molecules for applications in drug discovery and materials science. The judicious choice of reagents and reaction conditions allows for the selective modification of the formyl group, paving the way for the development of novel compounds with tailored properties.
References
- 1. jocpr.com [jocpr.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. leah4sci.com [leah4sci.com]
- 13. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
Derivatization of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile
An Application Guide to the Synthetic for Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile is a synthetically versatile building block, featuring two distinct and highly reactive functional handles: a formyl group amenable to a wide range of carbonyl chemistry and a nitrile group that serves as a precursor to amines and carboxylic acids. This document provides detailed application notes and validated protocols for the derivatization of this key intermediate, aimed at researchers, medicinal chemists, and drug development professionals. The focus is on explaining the causality behind experimental choices to empower users to adapt and troubleshoot these methods for the synthesis of novel compound libraries.
Introduction: The Strategic Value of the Pyrrole Core
Pyrrole and its derivatives are foundational structures in a multitude of biologically active compounds, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory.[3][4] The strategic importance of the this compound scaffold (Figure 1) lies in its dual functionality. The C4-formyl (aldehyde) group and the C2-carbonitrile (nitrile) group offer orthogonal reactivity, allowing for selective and sequential modifications. This enables the rapid generation of diverse molecular architectures, a critical process in modern drug discovery for exploring structure-activity relationships (SAR).
This guide details robust protocols for key transformations at both reactive sites, providing a strategic roadmap for leveraging this powerful building block in medicinal chemistry programs.
Figure 1: Structure of this compound
The core scaffold highlighting the two key functional groups for derivatization: the C4-formyl group and the C2-carbonitrile group.
Synthetic Transformations of the C4-Formyl Group
The aldehyde at the C4 position is a versatile electrophile, ideal for introducing a variety of substituents through carbon-nitrogen and carbon-carbon bond-forming reactions.
Reductive Amination: Accessing Diverse Amine Derivatives
Reductive amination is a cornerstone of medicinal chemistry for converting carbonyls into amines.[5] The process involves the initial formation of an imine or iminium ion intermediate via condensation with a primary or secondary amine, followed by in-situ reduction.[6]
Causality and Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this one-pot reaction.[7] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is a milder, non-basic hydride donor that is selective for the protonated imine intermediate over the starting aldehyde.[7] This selectivity prevents the competitive reduction of the aldehyde to an alcohol, leading to cleaner reactions and higher yields of the desired amine product. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE), often with a catalytic amount of acetic acid to facilitate imine formation.
Experimental Protocol: Synthesis of 1-ethyl-4-((benzylamino)methyl)-1H-pyrrole-2-carbonitrile
| Reagent | M.W. | Amount | Moles (mmol) |
| This compound | 148.16 | 148 mg | 1.0 |
| Benzylamine | 107.15 | 118 mg (112 µL) | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 mg | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
| Acetic Acid (optional) | 60.05 | 1-2 drops | catalytic |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (148 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous DCM (10 mL).
-
Add benzylamine (112 µL, 1.1 mmol) to the solution. If desired, add one drop of glacial acetic acid to catalyze imine formation. Stir for 20-30 minutes at room temperature.
-
In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol). Note: The addition may cause slight effervescence.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target amine.
Oxidation: Formation of the Carboxylic Acid Handle
Oxidation of the formyl group to a carboxylic acid provides a crucial synthetic handle for subsequent amide bond formation, a key linkage in many pharmaceutical agents.
Causality and Reagent Choice: While numerous oxidizing agents exist, a buffered solution of sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene is a highly effective and mild method (the Pinnick oxidation). This method avoids the harsh conditions and heavy metals associated with other oxidants. Alternatively, reagents like Oxone (potassium peroxymonosulfate) offer a simple and efficient metal-free protocol for oxidizing aldehydes to carboxylic acids.[8]
Experimental Protocol: Synthesis of 1-ethyl-2-cyano-1H-pyrrole-4-carboxylic acid
| Reagent | M.W. | Amount | Moles (mmol) |
| This compound | 148.16 | 148 mg | 1.0 |
| Oxone (KHSO₅·0.5KHSO₄·0.5K₂SO₄) | 614.76 | 1.23 g | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - |
Procedure:
-
Dissolve this compound (148 mg, 1.0 mmol) in DMF (10 mL) in a round-bottom flask.
-
Add Oxone (1.23 g, 2.0 mmol) to the solution in portions over 5 minutes, while stirring. An ice bath can be used to control any exotherm.
-
Allow the mixture to stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude carboxylic acid can be purified by recrystallization or silica gel chromatography.
Oximation: Introducing a Nucleophilic Nitrogen
Conversion of the aldehyde to an oxime introduces a new point of diversity and can be a key step in the synthesis of other heterocycles.[9] The reaction is a straightforward condensation with hydroxylamine.
Experimental Protocol: Synthesis of 1-ethyl-4-(hydroxyiminomethyl)-1H-pyrrole-2-carbonitrile
| Reagent | M.W. | Amount | Moles (mmol) |
| This compound | 148.16 | 148 mg | 1.0 |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | 69.49 | 83 mg | 1.2 |
| Sodium Acetate (NaOAc) | 82.03 | 123 mg | 1.5 |
| Ethanol / Water (e.g., 4:1) | - | 10 mL | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (148 mg, 1.0 mmol) in 8 mL of ethanol.
-
In a separate vial, dissolve hydroxylamine hydrochloride (83 mg, 1.2 mmol) and sodium acetate (123 mg, 1.5 mmol) in 2 mL of water.
-
Add the aqueous solution to the ethanolic solution of the aldehyde.
-
Stir the mixture at room temperature or heat gently (e.g., to 50 °C) for 1-4 hours. Monitor by TLC.
-
Upon completion, cool the mixture and reduce the volume of ethanol under reduced pressure.
-
The product may precipitate. If so, collect by filtration. If not, extract with ethyl acetate, wash the organic layer with water, dry over Na₂SO₄, and concentrate to yield the crude oxime, which can be purified by recrystallization or chromatography.
Synthetic Transformations of the C2-Nitrile Group
The nitrile group is a stable but versatile functional group that can be transformed into primary amines or carboxylic acids, significantly expanding the molecular diversity accessible from the parent scaffold.[10]
Hydrolysis: Unmasking a Carboxylic Acid
Hydrolysis of the nitrile provides an alternative route to a carboxylic acid at the C2 position. This can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[11][12][13]
Causality and Reagent Choice: Basic hydrolysis using a strong base like NaOH or KOH is often preferred as it typically requires less harsh heating conditions than strong acid hydrolysis and can minimize side reactions on the pyrrole ring. The reaction initially produces the carboxylate salt, which is then protonated during an acidic workup to yield the free carboxylic acid.[13]
Experimental Protocol: Synthesis of 1-ethyl-4-formyl-1H-pyrrole-2-carboxylic acid
| Reagent | M.W. | Amount | Moles (mmol) |
| This compound | 148.16 | 148 mg | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 200 mg | 5.0 |
| Ethanol / Water (1:1) | - | 10 mL | - |
| Hydrochloric Acid (HCl), conc. | - | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (148 mg, 1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).
-
Add sodium hydroxide pellets (200 mg, 5.0 mmol).
-
Heat the mixture to reflux (approx. 90-100 °C) for 4-16 hours. Monitor the reaction for the disappearance of the starting material (TLC/LC-MS).
-
Cool the reaction mixture to room temperature and then place in an ice bath.
-
Carefully acidify the cooled solution to pH 2-3 by the dropwise addition of concentrated HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the target carboxylic acid.
Reduction: Generating a Primary Aminomethyl Group
Reduction of the nitrile to a primary amine (R-CN → R-CH₂NH₂) installs a flexible aminomethyl linker, a common structural motif in bioactive molecules.
Causality and Reagent Choice: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly reducing nitriles to primary amines.[14][15] The reaction must be performed under strictly anhydrous conditions in an ethereal solvent like THF or diethyl ether. An alternative, particularly for substrates sensitive to strong hydrides, is catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere.[16][17] This method can sometimes lead to secondary amine byproducts but is often considered a "greener" alternative.[6][17]
Experimental Protocol: Synthesis of (1-ethyl-4-formyl-1H-pyrrol-2-yl)methanamine
| Reagent | M.W. | Amount | Moles (mmol) |
| This compound | 148.16 | 148 mg | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 76 mg | 2.0 |
| Tetrahydrofuran (THF), anhydrous | - | 15 mL | - |
Procedure:
-
CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried and the reaction run under a dry, inert atmosphere (N₂ or Argon).
-
To a dry three-neck flask, add LiAlH₄ (76 mg, 2.0 mmol) and suspend it in anhydrous THF (5 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (148 mg, 1.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC (note: quench a small aliquot carefully before spotting).
-
Upon completion, cool the reaction back to 0 °C and carefully quench the excess LiAlH₄. This is typically done by the sequential, dropwise addition of:
-
Water (76 µL)
-
15% aqueous NaOH (76 µL)
-
Water (228 µL) (This is the Fieser workup method, which results in a granular precipitate that is easy to filter.)
-
-
Stir the resulting greyish-white suspension vigorously for 30 minutes, then add anhydrous MgSO₄ and stir for another 15 minutes.
-
Filter the solid salts through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by chromatography if necessary.
Visualization of Synthetic Pathways
The following diagram illustrates the synthetic landscape accessible from the starting material, providing a clear visual summary of the derivatization possibilities described in this guide.
Caption: Synthetic derivatization pathways from the core scaffold.
Summary Table of Transformations
| Position | Reaction Type | Key Reagents | Initial Functional Group | Final Functional Group |
| C4 | Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Aldehyde (-CHO) | Amine (-CH₂NR'R'') |
| C4 | Oxidation | Oxone or NaClO₂ | Aldehyde (-CHO) | Carboxylic Acid (-COOH) |
| C4 | Oximation | Hydroxylamine (NH₂OH) | Aldehyde (-CHO) | Oxime (-CH=NOH) |
| C2 | Hydrolysis | NaOH or HCl, then H₂O | Nitrile (-CN) | Carboxylic Acid (-COOH) |
| C2 | Reduction | LiAlH₄ or Raney Ni/H₂ | Nitrile (-CN) | Primary Amine (-CH₂NH₂) |
Conclusion and Outlook
This compound is a high-value starting material for chemical synthesis and drug discovery. The protocols detailed herein provide reliable and scalable methods for its derivatization into a wide array of amines and carboxylic acids. These products serve as immediate precursors for further elaboration, including amide couplings, sulfonamide formations, and the construction of more complex heterocyclic systems. By understanding the chemical principles behind each transformation, researchers can confidently employ this scaffold to accelerate the discovery of novel therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 17. Nitrile reduction - Wikipedia [en.wikipedia.org]
Application Note & Experimental Protocols for 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile
Document ID: AN-PYRROLE-2026-01
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental use of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile. This trifunctional pyrrole derivative is a valuable building block in medicinal chemistry and materials science. We present detailed, validated protocols for two fundamental transformations of the formyl group: the Knoevenagel condensation and reductive amination. The causality behind experimental choices, safety protocols, and methods for product validation are discussed in detail to ensure reliable and reproducible outcomes in the laboratory.
Introduction: The Versatile Pyrrole Scaffold
This compound is a heterocyclic compound featuring a pyrrole core substituted with three key functional groups: an N-ethyl group, a C2-nitrile, and a C4-aldehyde. This specific arrangement makes it a powerful intermediate for synthesizing more complex molecular architectures.
-
The Aldehyde (Formyl) Group: The primary site of reactivity discussed herein. It is an electrophilic center, readily undergoing nucleophilic attack, making it ideal for chain extension and functionalization.
-
The Nitrile (Carbonitrile) Group: An electron-withdrawing group that influences the reactivity of the pyrrole ring. It can also serve as a synthetic handle for conversion into amines, carboxylic acids, or tetrazoles.
-
The N-Ethyl Pyrrole Core: The ethyl group enhances solubility in organic solvents compared to an N-H pyrrole, and the heterocyclic core is a common motif in pharmacologically active compounds.
This guide focuses on leveraging the reactivity of the C4-formyl group, a common gateway for derivatization.
Compound Properties & Safety
Before commencing any experimental work, it is crucial to understand the physicochemical properties and handling requirements of the starting material.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | PubChem[1] |
| Molecular Weight | 148.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | Off-white to yellow solid (typical) | Assumed based on similar compounds |
Safety & Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from analogous structures (e.g., other formyl-pyrrole-carbonitriles and pyrroles) suggest a necessary level of caution.[2][3]
-
Hazard Statements: Assumed to be toxic if swallowed (H301), may cause skin irritation or allergic reaction (H317), and causes serious eye irritation (H319).[2]
-
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.
-
Avoid inhalation of dust and contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.
-
In case of accidental exposure, consult the relevant SDS for related compounds and seek medical attention.
-
Protocol 1: Knoevenagel Condensation with Malononitrile
The Knoevenagel condensation is a cornerstone reaction in C-C bond formation, involving the reaction of an aldehyde with an active methylene compound to form a new α,β-unsaturated system.[4] This protocol describes the synthesis of (Z)-2-((1-ethyl-2-cyano-1H-pyrrol-4-yl)methylene)malononitrile, a potential Michael acceptor for covalent inhibitor design.[5]
Rationale for Protocol Design
-
Active Methylene Compound: Malononitrile is chosen for its high reactivity due to the two electron-withdrawing nitrile groups acidifying the central methylene protons.[6]
-
Catalyst: A weak base like piperidine is used to deprotonate the malononitrile, forming the nucleophilic enolate. A strong base is avoided to prevent self-condensation of the aldehyde or other side reactions.[4]
-
Solvent: Ethanol is an excellent choice as it dissolves the reactants and catalyst, is relatively benign, and allows for easy product precipitation or removal under vacuum.
-
Monitoring: Thin-Layer Chromatography (TLC) is essential for tracking the consumption of the starting aldehyde, ensuring the reaction goes to completion and preventing unnecessary heating or extended reaction times.
Experimental Workflow Diagram
Caption: Workflow for Knoevenagel Condensation.
Step-by-Step Protocol
-
Apparatus Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 148.16 mg).
-
Reagent Addition: Add malononitrile (1.1 mmol, 72.66 mg) and absolute ethanol (15 mL). Stir the mixture at room temperature until all solids dissolve.
-
Catalyst Addition: Add piperidine (0.1 mmol, ~10 µL) to the solution using a microsyringe.
-
Reaction: Heat the reaction mixture to a gentle reflux (~70-80°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete upon the disappearance of the starting aldehyde spot.
-
Workup: Once complete, remove the flask from the heat source and allow it to cool to room temperature. A solid product should precipitate. If not, place the flask in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove residual impurities.
-
Drying: Dry the purified solid under high vacuum to yield the final product, 2-((1-ethyl-2-cyano-1H-pyrrol-4-yl)methylene)malononitrile.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Protocol 2: Reductive Amination with Aniline
Reductive amination is a powerful method for forming C-N bonds, converting an aldehyde into a secondary or tertiary amine in a controlled manner.[7] This protocol details the synthesis of 1-ethyl-4-((phenylamino)methyl)-1H-pyrrole-2-carbonitrile, a scaffold for developing kinase inhibitors or other biologically active molecules.
Rationale for Protocol Design
-
Two-Step, One-Pot Process: The reaction proceeds first by forming an intermediate imine between the pyrrole aldehyde and aniline. This imine is then reduced in situ to the final amine product.[8]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent, capable of reducing the protonated imine intermediate much faster than the starting aldehyde.[7][9] This selectivity prevents the side reaction of reducing the aldehyde to an alcohol.
-
Solvent: Dichloromethane (DCM) is a common solvent for this reaction as it is relatively non-reactive and effectively solubilizes the reactants and the reducing agent.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is the species that is actively reduced.
Experimental Workflow Diagram
References
- 1. This compound | C8H8N2O | CID 52644180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. afgsci.com [afgsci.com]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note & Protocol: A Scalable, Regioselective Synthesis of 1-Ethyl-4-formyl-1H-pyrrole-2-carbonitrile Derivatives
Abstract: This technical guide provides a comprehensive, field-proven protocol for the scalable synthesis of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile, a key intermediate in the development of various pharmacologically active compounds. The described two-step synthetic pathway is designed for robustness, high yield, and scalability, making it suitable for both academic research and industrial drug development settings. This document elucidates the underlying chemical principles, including a detailed analysis of the regioselectivity of the Vilsmeier-Haack formylation, and provides step-by-step experimental procedures.
Introduction: The Significance of Functionalized Pyrroles
Pyrrole scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern on the pyrrole ring is critical for modulating the biological activity of these compounds. This compound is a particularly valuable building block due to its trifunctional nature, presenting sites for diverse chemical modifications. The N-ethyl group enhances lipophilicity, the C2-nitrile can act as a hydrogen bond acceptor or be converted into other functional groups, and the C4-aldehyde is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds. This guide details a reliable and scalable synthetic route to this important intermediate, addressing the common challenges of regioselectivity and yield in the functionalization of pyrrole rings.
Overall Synthetic Strategy
The synthesis of this compound is approached in a two-step sequence, starting from the commercially available 1-ethylpyrrole-2-carbaldehyde. This strategy was chosen for its scalability, use of readily available reagents, and straightforward purification procedures.
Figure 1: Overall synthetic workflow for this compound.
Mechanistic Insights: Controlling Regioselectivity
The key to this synthesis is the highly regioselective Vilsmeier-Haack formylation at the C4 position of the 1-ethyl-1H-pyrrole-2-carbonitrile precursor. Understanding the electronic and steric factors that govern this selectivity is crucial for optimizing the reaction and preventing the formation of unwanted isomers.
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic systems.[1][2] It proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.
The regioselectivity of the attack on the pyrrole ring is dictated by the directing effects of the substituents.[3][4] In our precursor, we have two key substituents:
-
N-ethyl group: This is an electron-donating group that activates the pyrrole ring towards electrophilic substitution, primarily at the α-positions (C2 and C5).
-
C2-cyano group: This is a strongly electron-withdrawing group, which deactivates the pyrrole ring, particularly at the adjacent C3 position.
Electrophilic attack on pyrroles preferentially occurs at the α-positions (C2 and C5) because the resulting carbocation intermediate is stabilized by resonance to a greater extent than the intermediate formed from attack at a β-position (C3 or C4).[5] In our case, the C2 position is already occupied. The C5 position is sterically unhindered, but the powerful deactivating effect of the C2-cyano group disfavors substitution at the adjacent C5 position to some extent. The C3 position is strongly deactivated by the adjacent cyano group. This leaves the C4 position as the most favorable site for electrophilic attack, as it is less electronically deactivated than the C3 and C5 positions and is sterically accessible.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
Part 1: Synthesis of 1-Ethyl-1H-pyrrole-2-carbonitrile (Precursor)
This protocol is adapted from a known procedure.
Materials:
-
1-Ethylpyrrole-2-carbaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate trihydrate
-
Acetic anhydride
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium carbonate
Procedure:
-
In a round-bottom flask, combine 1-ethylpyrrole-2-carbaldehyde (e.g., 7.4 g, 60 mmol), hydroxylamine hydrochloride (4.8 g, 69 mmol), and sodium acetate trihydrate (9.4 g, 69 mmol) in 30 mL of water.
-
Stir the mixture vigorously at room temperature for 20 minutes.
-
Allow the mixture to stand in a cool place (e.g., refrigerator at 4 °C) overnight to facilitate the precipitation of the oxime.
-
Collect the precipitated oxime by vacuum filtration and dry it thoroughly.
-
In a separate flask equipped with a reflux condenser, add the dried oxime to acetic anhydride (25 mL).
-
Heat the mixture to reflux for 20 minutes.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing ice water.
-
Stir the aqueous mixture for 2 hours to ensure complete hydrolysis of the excess acetic anhydride.
-
Neutralize the mixture by the slow addition of sodium carbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting residue by vacuum distillation to obtain 1-ethyl-1H-pyrrole-2-carbonitrile as a clear oil.
Part 2: Vilsmeier-Haack Formylation to Yield this compound
This protocol is based on general procedures for Vilsmeier-Haack reactions on electron-rich heterocycles.[6][7]
Materials:
-
1-Ethyl-1H-pyrrole-2-carbonitrile
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (e.g., 2.5 equivalents relative to the pyrrole precursor) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (e.g., 1.2 equivalents) dropwise to the stirred DMF/DCM solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 1-ethyl-1H-pyrrole-2-carbonitrile (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-50 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
Add a saturated solution of sodium acetate or slowly add a saturated sodium bicarbonate solution to neutralize the acid and hydrolyze the intermediate iminium salt. This step is exothermic and should be performed with caution.
-
Continue stirring until the ice has melted and the hydrolysis is complete.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Data Summary
The following table summarizes the key physical and spectroscopic data for the final product.
| Compound | Molecular Formula | Molecular Weight | Appearance | Expected Yield (Step 2) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | C₈H₈N₂O | 148.16 g/mol | Off-white to pale yellow solid | 65-75% | ~9.8 (s, 1H, CHO), ~7.4 (d, 1H, H5), ~7.1 (d, 1H, H3), ~4.2 (q, 2H, CH₂), ~1.5 (t, 3H, CH₃) | ~185 (CHO), ~135 (C4), ~125 (C5), ~120 (C3), ~115 (CN), ~110 (C2), ~40 (CH₂), ~15 (CH₃) |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.
Conclusion
The two-step synthetic route presented in this application note provides a reliable and scalable method for the production of this compound. The protocol is well-suited for researchers in drug discovery and development who require access to this versatile building block in significant quantities. The detailed mechanistic explanation of the regioselective Vilsmeier-Haack formylation offers valuable insights for the synthesis of other functionalized pyrrole derivatives. By following this guide, scientists can confidently and efficiently produce high-purity this compound for their research and development needs.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. ycdehongchem.com [ycdehongchem.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile
Welcome to the technical support guide for the synthesis of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information herein is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
The primary route to this molecule involves the Vilsmeier-Haack formylation of the precursor, 1-ethyl-1H-pyrrole-2-carbonitrile. While seemingly straightforward, this electrophilic aromatic substitution requires careful control over reaction conditions to achieve desired regioselectivity and yield. This guide is structured as a series of questions you might encounter during your work, providing not just solutions but the underlying scientific rationale.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the synthesis. Each point details the probable cause and provides a validated solution.
Q1: My reaction has a very low or no yield of the desired product. What went wrong?
This is the most common issue and can be traced back to several key factors related to the Vilsmeier reagent and reaction conditions.
-
Probable Cause 1: Deactivated Vilsmeier Reagent The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction. It is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) and is extremely sensitive to moisture.[1] Any water in your glassware or reagents will rapidly quench the reagent, halting the reaction before it can begin. Furthermore, DMF can degrade over time, especially if stored improperly, to form dimethylamine.[2] This amine is nucleophilic and will react with and consume the Vilsmeier reagent.
Self-Validating Protocol:
-
Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use.
-
Reagents: Use fresh, anhydrous DMF from a recently opened bottle or freshly distilled DMF. The purity of POCl₃ is equally critical.[1] A quick check for DMF quality is to smell it (by wafting); a fishy odor indicates the presence of dimethylamine.[2]
-
Atmosphere: Maintain a positive pressure of an inert gas throughout the reagent preparation and reaction to prevent atmospheric moisture ingress.
-
-
Probable Cause 2: Sub-optimal Reaction Temperature The reactivity of the pyrrole substrate is significantly influenced by its substituents. The electron-withdrawing nitrile group at the C2 position deactivates the pyrrole ring towards electrophilic substitution. Consequently, conditions that work for highly activated aromatics may be insufficient here. Conversely, excessive heat can lead to polymerization or the formation of undesired side products. The optimal temperature is highly substrate-dependent, with typical ranges from 0°C to 90°C.[1][3][4]
Self-Validating Protocol:
-
Temperature Screening: If the yield is low, perform small-scale parallel reactions to screen a range of temperatures (e.g., 0 °C, room temperature, 60 °C, and 90 °C).
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material and the formation of the product at each temperature. This provides empirical data to identify the optimal thermal window for your specific setup.
-
-
Probable Cause 3: Incorrect Stoichiometry The molar ratios of the substrate, DMF, and POCl₃ are crucial. An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion. A large excess, however, can increase the risk of side reactions, such as diformylation, although this is less likely given the deactivating nature of the existing substituents.
Self-Validating Protocol:
-
Standard Stoichiometry: A common starting point is to use a slight excess of the Vilsmeier reagent. A molar ratio of 1.0 (Substrate) : 1.2 (POCl₃) : 1.5 (DMF) is a robust baseline.
-
Controlled Addition: The Vilsmeier reagent should be prepared first by adding POCl₃ dropwise to chilled DMF.[5] The substrate, dissolved in an anhydrous solvent like 1,2-dichloroethane (DCE), should then be added slowly to the pre-formed reagent.[6][7] This ensures the reagent is available to react with the substrate rather than decomposing.
-
Q2: I've isolated a product, but it's a mixture of isomers. How can I improve regioselectivity?
The formation of the 4-formyl isomer is expected, but the 5-formyl isomer is a potential side product. Understanding the directing effects of the substituents is key to controlling this outcome.
-
Probable Cause: Competing Electronic and Steric Effects Regioselectivity in the formylation of substituted pyrroles is a balance of steric and electronic factors.[8][9]
-
Electronic Effects: The N-ethyl group is an activating ortho-, para-director, favoring substitution at the C2 and C5 positions. The C2-carbonitrile group is a deactivating meta-director, favoring substitution at the C4 position. The combined electronic influence strongly directs the incoming electrophile to the C4 and C5 positions.
-
Steric Effects: The Vilsmeier reagent is sterically bulky. Attack at the C5 position is sterically hindered by the adjacent N-ethyl group. Therefore, the C4 position is the more sterically accessible and electronically favorable site.
Self-Validating Protocol:
-
Lower Reaction Temperature: Steric control is often more pronounced at lower temperatures. Running the reaction at 0°C or even lower may increase the proportion of the C4 (less hindered) product.
-
Solvent Choice: The solvent can influence the effective size of the Vilsmeier reagent. Less coordinating solvents may favor the more sterically demanding pathway. While DCE is common, exploring other anhydrous, non-protic solvents could be beneficial.
-
Purification: If a minor amount of the C5 isomer is unavoidable, separation can be achieved by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Troubleshooting Summary Table
| Problem | Probable Cause | Recommended Solution |
| Low/No Yield | Moisture contamination; Decomposed DMF. | Use oven-dried glassware under an inert atmosphere. Use fresh, anhydrous reagents.[1][2] |
| Sub-optimal reaction temperature. | Screen temperatures (e.g., 0-90°C) and monitor by TLC to find the optimum.[4] | |
| Incorrect stoichiometry. | Use a slight excess of Vilsmeier reagent (e.g., 1.2 eq POCl₃, 1.5 eq DMF). Add substrate to pre-formed reagent. | |
| Mixture of Isomers | Competing C4 vs. C5 formylation. | Lower the reaction temperature to enhance steric control. Purify via silica gel chromatography. |
| Difficult Isolation | Incomplete hydrolysis of iminium intermediate. | Ensure vigorous stirring during aqueous workup and basification. Allow adequate time for hydrolysis.[7] |
Experimental Protocol & Data
Baseline Protocol for Vilsmeier-Haack Formylation
This procedure is a starting point and should be optimized based on your experimental results.
-
Reagent Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (1.5 eq). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 eq) dropwise via syringe, keeping the internal temperature below 10°C. Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.[4]
-
Reaction: Dissolve 1-ethyl-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add this solution dropwise to the cold Vilsmeier reagent.
-
Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-80°C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture back to 0°C and slowly pour it onto crushed ice with vigorous stirring. Once the ice has melted, carefully neutralize the acidic solution by adding a cold aqueous solution of NaOH (e.g., 2M) or Na₂CO₃ until the pH is ~8-9.[4][7]
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| POCl₃ / Substrate | 1.1 - 1.5 eq | Ensures complete conversion without promoting excessive side reactions. |
| DMF / POCl₃ | >1.0 eq | DMF is both a reagent and often a solvent; excess ensures full reagent formation.[10] |
| Temperature | 0°C to 90°C | Substrate dependent; must be optimized empirically.[3] |
| Solvent | DCE, CH₂Cl₂, or neat DMF | Must be anhydrous and non-protic. |
Diagrams and Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction workflow.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction used for this formylation? The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[10] The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylations, which makes it highly suitable for reactive rings like pyrrole that might polymerize under stronger acidic conditions.[11]
Q2: What are the primary safety concerns with this reaction? Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas. It should be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (gloves, goggles, lab coat). DMF is a toxic solvent and a suspected teratogen; avoid inhalation and skin contact.
Q3: Can I use a different halogenating agent besides POCl₃? Yes, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used with DMF to generate a Vilsmeier-type reagent.[1] However, POCl₃ is the most common, economical, and well-documented choice for this transformation.
Q4: My starting material, 1-ethyl-1H-pyrrole-2-carbonitrile, is not commercially available. How can I synthesize it? A common route is from 1-ethylpyrrole-2-carbaldehyde. The aldehyde is first converted to an oxime using hydroxylamine hydrochloride. The oxime is then dehydrated, typically by refluxing in acetic anhydride, to yield the desired nitrile. A 73% yield for this two-step process has been reported.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. orgsyn.org [orgsyn.org]
- 8. scribd.com [scribd.com]
- 9. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. prepchem.com [prepchem.com]
Common side products in the synthesis of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile
Welcome to the technical support center for the synthesis of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation, with a focus on identifying and mitigating the formation of common side products.
I. Understanding the Synthesis: The Vilsmeier-Haack Reaction
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[1][3][4] In this case, the substrate is 1-ethyl-1H-pyrrole-2-carbonitrile.
The reaction proceeds via electrophilic aromatic substitution, where the electron-rich pyrrole ring attacks the electrophilic Vilsmeier reagent. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[1][3]
II. Troubleshooting Guide & FAQs: Common Side Products and Their Mitigation
This section addresses the most frequently encountered issues during the synthesis, focusing on the formation of unwanted side products.
FAQ 1: My reaction yielded a mixture of isomers. How can I identify them and favor the formation of the desired 4-formyl product?
This is the most common challenge in this synthesis. The Vilsmeier-Haack formylation of 1-substituted pyrroles is primarily governed by steric factors.[3] Given that the C2 position is already substituted with a nitrile group, electrophilic attack is directed to the available C3, C4, and C5 positions.
Common Isomeric Side Products:
-
1-ethyl-3-formyl-1H-pyrrole-2-carbonitrile: Formation of this isomer is possible, though generally less favored than the 4-isomer due to some steric hindrance from the adjacent ethyl group at N1.
-
1-ethyl-5-formyl-1H-pyrrole-2-carbonitrile: This is another likely side product. The electronic influence of the nitrile group at C2 may affect the reactivity of the C5 position.
Troubleshooting Strategies:
-
Temperature Control: Maintaining a low reaction temperature (typically 0-10 °C) during the addition of the Vilsmeier reagent can enhance regioselectivity by favoring the kinetically controlled product, which is often the less sterically hindered isomer.
-
Stoichiometry: Use of a slight excess (1.1-1.3 equivalents) of the Vilsmeier reagent is generally recommended. A large excess can lead to di-formylation (see FAQ 2).
-
Slow Addition: Adding the Vilsmeier reagent dropwise to the solution of the pyrrole substrate with vigorous stirring helps to maintain a low localized concentration of the electrophile, which can improve selectivity.
Identification and Purification:
-
Chromatography: The isomers can typically be separated by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. Thin-layer chromatography (TLC) should be used to monitor the separation.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the isomers. The coupling patterns and chemical shifts of the pyrrole ring protons and carbons will be distinct for each isomer. For instance, the coupling constants between the remaining two protons on the pyrrole ring will differ depending on their relative positions (ortho, meta, or para to the formyl and nitrile groups).
FAQ 2: I've observed a second product with a higher molecular weight than my target molecule. What could it be?
This is likely a di-formylated product. The pyrrole ring is highly activated towards electrophilic substitution, and if the reaction conditions are too harsh or if a significant excess of the Vilsmeier reagent is used, a second formyl group can be introduced.
Potential Di-formylated Side Products:
-
1-ethyl-3,4-diformyl-1H-pyrrole-2-carbonitrile
-
1-ethyl-3,5-diformyl-1H-pyrrole-2-carbonitrile
-
1-ethyl-4,5-diformyl-1H-pyrrole-2-carbonitrile
Troubleshooting Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Use no more than 1.3 equivalents.
-
Reaction Time and Temperature: Avoid prolonged reaction times and elevated temperatures, as these conditions can promote a second formylation. Monitor the reaction progress by TLC to determine the optimal reaction time.
Purification:
-
Di-formylated products are significantly more polar than the mono-formylated isomers and can usually be separated by column chromatography.
FAQ 3: My product appears to have lost its nitrile group or it has been converted to another functional group. What might have happened?
This side reaction can occur during the work-up stage of the Vilsmeier-Haack reaction. The nitrile group is susceptible to hydrolysis under certain acidic or basic conditions, especially at elevated temperatures.
Potential Hydrolysis Products:
-
1-ethyl-4-formyl-1H-pyrrole-2-carboxamide: Partial hydrolysis of the nitrile group results in the formation of an amide.
-
1-ethyl-4-formyl-1H-pyrrole-2-carboxylic acid: Complete hydrolysis of the nitrile group leads to the corresponding carboxylic acid.
Troubleshooting Strategies:
-
Careful Work-up: The hydrolysis of the iminium intermediate is typically carried out by adding the reaction mixture to ice-cold water or a cold aqueous solution of a base (e.g., sodium acetate or sodium hydroxide). It is crucial to maintain a low temperature during the work-up to minimize the risk of nitrile hydrolysis.
-
pH Control: Avoid strongly acidic or basic conditions for prolonged periods during the work-up and extraction. Neutralize the reaction mixture carefully and promptly.
Purification:
-
The amide and carboxylic acid byproducts are significantly more polar than the desired nitrile. They can often be removed by an aqueous wash during the work-up or by column chromatography.
III. Recommended Synthetic Protocol and Workflow
Below is a generalized, yet detailed, protocol for the synthesis of this compound, incorporating best practices to minimize side product formation.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-ethyl-1H-pyrrole-2-carbonitrile
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents) and an anhydrous solvent such as dichloromethane (DCM). Cool the flask to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1-ethyl-1H-pyrrole-2-carbonitrile (1 equivalent) in anhydrous DCM in a separate flask. Cool this solution to 0 °C. Add the freshly prepared Vilsmeier reagent dropwise to the pyrrole solution over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes to hydrolyze the iminium salt intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired 4-formyl isomer from other side products.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
IV. Data Summary
| Compound | Key Characteristics |
| This compound (Desired) | The major product under optimized conditions. |
| 1-ethyl-3-formyl-1H-pyrrole-2-carbonitrile (Isomer) | A likely side product, separable by chromatography. Will exhibit a different NMR spectrum compared to the 4-isomer. |
| 1-ethyl-5-formyl-1H-pyrrole-2-carbonitrile (Isomer) | Another potential isomeric side product, also separable by chromatography with distinct NMR features. |
| Di-formylated Pyrroles | Higher molecular weight and significantly more polar. Formation is favored by excess Vilsmeier reagent and higher temperatures. |
| Hydrolyzed Products (Amide/Carboxylic Acid) | More polar than the nitrile. Formed during work-up under harsh pH or high temperature. Can be removed by aqueous washes or chromatography. |
V. Mechanistic Insight into Side Product Formation
The following diagram illustrates the primary reaction pathway and the formation of the major isomeric side product.
Caption: Formation of the desired product and a major isomeric side product.
VI. References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
-
Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566.
-
Organic Syntheses. (n.d.). Ethyl pyrrole-2-carboxylate. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
References
Overcoming challenges in the formylation of 1-ethyl-1H-pyrrole-2-carbonitrile
Technical Support Center: Formylation of 1-Ethyl-1H-pyrrole-2-carbonitrile
Welcome to the technical support resource for the formylation of 1-ethyl-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of this important synthetic transformation.
Introduction
The formylation of pyrrole derivatives is a cornerstone of heterocyclic chemistry, yielding key intermediates for the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The introduction of a formyl (-CHO) group onto the pyrrole ring opens up a gateway for further functionalization. However, the formylation of 1-ethyl-1H-pyrrole-2-carbonitrile presents unique challenges due to the electronic nature of the nitrile substituent and the potential for competing side reactions. This guide provides practical, experience-driven insights to help you overcome these obstacles and achieve successful outcomes in your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the formylation of 1-ethyl-1H-pyrrole-2-carbonitrile, offering explanations and actionable solutions.
Q1: My Vilsmeier-Haack formylation reaction is resulting in a low yield or no product. What are the likely causes and how can I improve the outcome?
A1: Low yields in the Vilsmeier-Haack formylation of this substrate are often traced back to several critical factors:
-
Moisture Contamination: The Vilsmeier reagent, the active electrophile in this reaction, is highly sensitive to moisture.[1] Any water in your glassware, solvents, or reagents will quench the reagent, leading to a significant drop in yield.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored reagents.
-
-
Reagent Quality: The purity of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is paramount.[1] Degraded DMF may contain dimethylamine, which can react with the Vilsmeier reagent.
-
Solution: Use high-purity, anhydrous DMF and freshly distilled or newly purchased POCl₃.
-
-
Substrate Reactivity: The electron-withdrawing nature of the nitrile group at the C2 position deactivates the pyrrole ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[1]
-
Solution: You may need to employ more forcing reaction conditions. This can include increasing the reaction temperature or extending the reaction time. However, be mindful that this can also lead to increased byproduct formation. A carefully controlled optimization of the reaction temperature, from 0°C up to 80°C, is recommended.[2]
-
-
Stoichiometry: An incorrect molar ratio of reagents can lead to incomplete conversion.
-
Solution: A slight excess of the Vilsmeier reagent (typically 1.2 to 1.5 equivalents) is often beneficial to drive the reaction to completion.
-
Q2: I'm observing the formation of multiple products in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize them?
A2: The formation of multiple products is a common challenge. The likely culprits are:
-
Isomeric Products: Formylation can occur at different positions on the pyrrole ring. For 1-ethyl-1H-pyrrole-2-carbonitrile, formylation is expected to occur at the C4 or C5 position. The regioselectivity is influenced by both steric and electronic factors.[3]
-
Solution: Careful control of reaction temperature can influence the isomeric ratio. Lower temperatures often favor the thermodynamically more stable product. Characterization of the isomers by NMR and comparison to literature data for similar compounds can help in their identification.
-
-
Diformylation: Although the first formyl group is deactivating, under harsh conditions, a second formylation can occur.
-
Solution: Use a controlled stoichiometry of the formylating agent and monitor the reaction progress by TLC or GC-MS to stop the reaction once the desired mono-formylated product is maximized.
-
-
Polymerization/Decomposition: Pyrroles can be sensitive to strongly acidic conditions, leading to polymerization or decomposition, especially at elevated temperatures.
-
Solution: Maintain a controlled temperature and consider using a less acidic formylation method if decomposition is a significant issue.
-
Q3: The purification of my formylated product is proving to be challenging. What are the best practices for isolating the desired compound?
A3: Purification of polar, nitrogen-containing heterocycles can be tricky. Here are some effective strategies:
-
Aqueous Work-up: After quenching the reaction, a careful aqueous work-up is crucial. The hydrolysis of the intermediate iminium salt to the aldehyde is a key step.[2]
-
Procedure: The reaction is typically quenched by pouring it onto ice, followed by neutralization with a base like sodium bicarbonate or sodium acetate solution.[4] Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is then performed.
-
-
Chromatography: Column chromatography on silica gel is the most common method for purification.
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone) is usually effective in separating the desired product from starting material and byproducts.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.
Experimental Protocols
Here are detailed, step-by-step methodologies for the formylation of 1-ethyl-1H-pyrrole-2-carbonitrile.
Protocol 1: Vilsmeier-Haack Formylation
This is the most common and direct method for the formylation of electron-rich heterocycles.[5]
Materials:
-
1-ethyl-1H-pyrrole-2-carbonitrile
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-dichloroethane (DCE) or another suitable inert solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous DMF (3.0 eq.) dissolved in anhydrous DCE.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-ethyl-1H-pyrrole-2-carbonitrile (1.0 eq.) in anhydrous DCE dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Vilsmeier-Haack Reaction Parameters
| Parameter | Recommended Value |
| Temperature | 0°C to room temperature |
| Reaction Time | 2-4 hours |
| Solvent | Anhydrous 1,2-dichloroethane |
| Stoichiometry (Substrate:POCl₃:DMF) | 1 : 1.2 : 3 |
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Vilsmeier-Haack reaction?
A: The Vilsmeier-Haack reaction proceeds in several steps:
-
Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[4][6]
-
Electrophilic aromatic substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent.[6]
-
Aromatization: A proton is lost from the pyrrole ring to restore aromaticity.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during the aqueous work-up to yield the final aldehyde product.[2]
Q: Are there alternative formylation methods I can try if the Vilsmeier-Haack reaction fails?
A: Yes, several other formylation reactions exist, although they may have their own limitations:
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like glycerol and boric acid, or trifluoroacetic acid) to formylate phenols and other activated aromatic rings.[7][8] It typically favors ortho-formylation.[7] While less common for pyrroles, it could be an alternative under specific conditions.
-
Gattermann Reaction: This method uses hydrogen cyanide and a Lewis acid catalyst.[9] Due to the toxicity of HCN, this method is less frequently used.
-
Gattermann-Koch Reaction: This reaction employs carbon monoxide and hydrochloric acid under pressure with a catalyst mixture of aluminum chloride and copper(I) chloride.[10] It is generally suitable for benzene and its derivatives but may not be ideal for sensitive substrates like pyrroles.
-
Rieche Formylation: This method utilizes dichloromethyl methyl ether and a Lewis acid like TiCl₄ or SnCl₄.[11][12]
Q: How does the ethyl group at the N1 position influence the reaction?
A: The N-ethyl group has a modest electron-donating effect through induction, which slightly activates the pyrrole ring towards electrophilic substitution compared to an unsubstituted pyrrole.[13] It also serves to protect the nitrogen, preventing N-formylation and potential side reactions at that position.
Q: Where can I find more information on the synthesis of the starting material, 1-ethyl-1H-pyrrole-2-carbonitrile?
A: The synthesis of 1-ethyl-1H-pyrrole-2-carbonitrile can be achieved from 1-ethylpyrrole-2-carbaldehyde. The aldehyde is first converted to its oxime using hydroxylamine hydrochloride, which is then dehydrated using a reagent like acetic anhydride to yield the nitrile.[14]
Visualizations
Vilsmeier-Haack Reaction Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Formylation - Wikipedia [en.wikipedia.org]
- 10. orgosolver.com [orgosolver.com]
- 11. Formylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 12. Formylation - Common Conditions [commonorganicchemistry.com]
- 13. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
Technical Support Center: Purification of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile. The purity of this heterocyclic building block is paramount for the success of subsequent synthetic steps and the reliability of biological data. This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the purification of this compound.
Q1: What are the most probable impurities in my crude sample?
A1: The impurity profile is highly dependent on the synthetic route used. However, based on common pyrrole syntheses like the Paal-Knorr or Vilsmeier-Haack type reactions, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Precursors to the pyrrole ring or the ethyl, formyl, and nitrile functionalities.
-
Reaction Intermediates: Incompletely cyclized or functionalized pyrrole precursors.
-
Isomeric Byproducts: Positional isomers where the formyl group might be at the 3- or 5-position, although the directing effects of the nitrile group often favor the 4-position.
-
Hydrolysis Products: The nitrile group (-CN) could partially hydrolyze to an amide (-CONH₂) or a carboxylic acid (-COOH), especially during acidic or basic workup conditions.
-
Over-alkylation Products: If the ethylation step is not well-controlled, side reactions can occur.
-
Residual Solvents and Reagents: Solvents from the reaction (e.g., DMF, ethanol) and leftover reagents or catalysts.
Q2: My NMR spectrum shows broad peaks and a complex baseline. What does this indicate?
A2: This is often indicative of either paramagnetic impurities or the presence of polymeric material. Small amounts of residual metal catalysts (e.g., from a coupling reaction) can cause significant broadening of NMR signals. Polymeric tars are a common issue in pyrrole chemistry due to their reactivity.
-
Diagnostic Step: First, try filtering a small, dissolved sample of your crude product through a small plug of silica gel or celite.[1] If the NMR of the filtrate is sharper, paramagnetic species are a likely culprit.
-
Solution: A thorough purification by column chromatography is usually effective at removing both types of impurities.
Q3: I'm struggling to find an effective single solvent for recrystallization. What is the best approach?
A3: It is common for a single solvent to not be ideal. The principle of recrystallization relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[2] Your target molecule has both polar (formyl, nitrile) and non-polar (pyrrole ring, ethyl group) characteristics, making solvent selection nuanced.
-
Recommended Strategy: A Solvent/Anti-Solvent System.
-
Identify a "solvent" in which your compound is highly soluble, even at room temperature (e.g., Dichloromethane, Ethyl Acetate, Acetone).
-
Identify an "anti-solvent" in which your compound is poorly soluble (e.g., Hexane, Heptane, Water). The solvent and anti-solvent must be miscible.
-
Dissolve your crude product in a minimal amount of the hot "solvent".
-
Slowly add the "anti-solvent" dropwise to the hot solution until you observe persistent cloudiness (turbidity).
-
Add a drop or two of the hot "solvent" to redissolve the precipitate and then allow the solution to cool slowly. This controlled precipitation is key to forming pure crystals.
-
Q4: My compound streaks badly on a silica gel TLC plate. How can I get clean spots?
A4: Streaking on silica gel TLC plates typically indicates one of two issues:
-
The compound is too acidic or basic: The formyl and nitrile groups are not strongly acidic, but pyrrole derivatives can interact strongly with the acidic silanol groups on the silica surface.
-
The compound is overloaded: Too much sample was spotted on the plate.
-
Troubleshooting Steps:
-
Spot a more dilute sample. This is the simplest first step.
-
Add a modifier to your eluent. To neutralize the acidic silica, add a small amount of triethylamine (~0.5-1%) to your mobile phase.[1] If the compound were acidic, adding a small amount of acetic acid would be the solution.
-
Try a different stationary phase. Consider using alumina (neutral or basic) or C18-functionalized (reversed-phase) TLC plates if the issue persists.
-
Q5: The separation between my product and a key impurity is very poor during column chromatography (ΔRf < 0.1). What adjustments can I make?
A5: Poor resolution requires optimizing the chromatography conditions.
-
Optimize the Mobile Phase: A less polar solvent system will cause all compounds to move slower and can increase the separation between them.[3] Test various solvent ratios meticulously with TLC.
-
Employ Gradient Elution: Start with a low-polarity mobile phase to elute the non-polar impurities first. Then, gradually increase the polarity of the mobile phase to elute your target compound, leaving the more polar impurities behind on the column.[1]
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different adsorbent. For polar compounds, hydrophilic interaction liquid chromatography (HILIC) can sometimes provide a different selectivity.[4]
-
Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these will lead to poor separation efficiency.[5]
Q6: How do I definitively confirm the purity of my final product?
A6: No single technique is sufficient. A combination of methods is required to establish purity authoritatively.
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard.[][7] A single, sharp peak on two different systems (e.g., reversed-phase and HILIC) provides strong evidence of purity.
-
Spectroscopic Purity:
-
¹H and ¹³C NMR: Should show clean signals corresponding to the desired structure with no significant impurity peaks. Integration of the ¹H NMR spectrum should match the expected proton ratios.[8]
-
Mass Spectrometry (MS): Confirms the correct molecular weight.
-
-
Absolute Purity:
-
Elemental Analysis (C, H, N): The experimental percentages should be within ±0.4% of the calculated theoretical values, which is a classic and important purity control.[9]
-
Differential Scanning Calorimetry (DSC): Can be used to determine high levels of purity (>98%) for crystalline solids.[]
-
Section 2: Detailed Purification Protocols
These protocols provide step-by-step guidance for the purification of this compound.
Protocol 2.1: Purification by Flash Column Chromatography
This is the most versatile method for removing a wide range of impurities. It separates compounds based on their differential affinity for the stationary phase and the mobile phase.[3][5]
1. Eluent System Selection via TLC:
- Prepare several test eluents with varying ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate). Common starting ratios are 9:1, 4:1, 7:3, and 1:1 (Hexane:Ethyl Acetate).
- Dissolve a small amount of your crude material in a suitable solvent (like dichloromethane or ethyl acetate).
- Spot the dissolved crude material onto a silica gel TLC plate and develop the plate in the test eluents.
- The ideal eluent system will give your target compound an Rf (Retention factor) value of ~0.25-0.35 . This provides the optimal balance for good separation on a column.
2. Column Packing:
- Select a glass column of appropriate size for your sample amount (a general rule is 40-100 g of silica per 1 g of crude product).
- Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent you plan to use.
- Pour the slurry into the column and use gentle air pressure or gravity to pack it evenly, ensuring no air bubbles are trapped.[3] Add a thin layer of sand on top to protect the silica bed.
3. Sample Loading:
- Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase or a stronger solvent (like dichloromethane). Carefully apply this solution to the top of the column.[5]
- Dry Loading (Recommended for difficult separations): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully load this powder onto the top of the prepared column.[1] This method often results in sharper bands and better separation.
4. Elution and Fraction Collection:
- Begin eluting the column with your chosen starting mobile phase.
- Collect the eluent in sequentially labeled test tubes or flasks.
- If using a gradient, gradually increase the percentage of the polar solvent to elute compounds with higher affinity for the silica gel.
- Monitor the separation by spotting fractions onto TLC plates, staining them (e.g., with potassium permanganate or UV light), and identifying which fractions contain your pure product.
5. Product Isolation:
- Combine the fractions that contain only the pure product.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2.2: Purification by Recrystallization
This technique is ideal for removing small amounts of impurities from a solid sample, provided a suitable solvent system can be found.[2]
1. Solvent System Screening:
- Place ~20-30 mg of your crude material into several small test tubes.
- Add a few drops of a test solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, or mixtures like Ethanol/Water, Ethyl Acetate/Hexane) to each tube.
- Observe the solubility at room temperature. An ideal solvent will show poor solubility.
- Heat the tubes that show poor solubility. The ideal solvent will fully dissolve the compound when hot.
- Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystalline precipitate.
2. Recrystallization Procedure:
- Place the crude solid in an Erlenmeyer flask.
- Add the chosen solvent (or solvent system) dropwise while heating and swirling until the solid just dissolves. Do not add excessive solvent.
- Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
- Once crystal formation appears complete, place the flask in an ice bath for an additional 20-30 minutes to maximize the yield.
- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
- Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
- Dry the crystals under vacuum to remove all residual solvent.
Section 3: Visual Workflow and Data Summary
Purification and Analysis Workflow
The following diagram outlines the logical flow from a crude synthetic product to a confirmed pure compound.
Caption: Logical workflow for the purification and analysis of this compound.
Typical Column Chromatography Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic compounds; provides good resolution. |
| Typical Eluent | Hexane / Ethyl Acetate | Offers a good polarity range and is easily removed under vacuum. |
| Gradient Profile | Start at 5% Ethyl Acetate, gradually increase to 50% | A gradient is highly effective for separating compounds with different polarities.[1] |
| Elution Order | 1. Non-polar byproducts2. Product 3. Polar impurities | Compounds elute in order of increasing polarity.[3] |
References
- 1. Purification [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. magritek.com [magritek.com]
- 9. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Stability issues of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile in solution
Technical Support Center: 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. The following question-and-answer guide provides troubleshooting advice and preventative protocols based on the chemical principles of the pyrrole heterocycle and its functional groups.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just dissolved my this compound, and the solution is already changing color. What is happening?
This is a common observation with many pyrrole-based compounds. The discoloration, typically a progression towards yellow, brown, or black, is often indicative of two processes: oxidation and/or polymerization.[1]
-
Causality (Why it happens): The pyrrole ring is an electron-rich aromatic system, making it susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by light and the presence of trace impurities in the solvent. Furthermore, pyrroles are notoriously unstable in the presence of strong acids, which can catalyze a rapid polymerization reaction to form dark, insoluble materials, often referred to as "pyrrole black".[2]
-
Troubleshooting & Prevention:
-
Use High-Purity Solvents: Ensure your solvent is anhydrous and free of acidic or metallic impurities.
-
Inert Atmosphere: For maximum stability, degas your solvent by sparging with an inert gas (e.g., argon or nitrogen) before dissolving the compound. Prepare and store the solution under an inert atmosphere.
-
Light Protection: Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light.[3][4]
-
Q2: My HPLC analysis shows a decreasing peak for the parent compound over a short period, even when stored in the dark and cold. What are the likely degradation pathways?
A decrease in the parent compound concentration points to chemical degradation. For this compound, the degradation pathways are dictated by its three key functional groups: the pyrrole ring, the aldehyde, and the nitrile.
-
Causality (Potential Degradation Mechanisms):
-
Aldehyde Oxidation: The formyl group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (-COOH). This can be mediated by dissolved oxygen in the solvent or trace oxidizing impurities.[5][6]
-
Nitrile Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the nitrile group (-CN) can hydrolyze. This typically proceeds first to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).
-
Pyrrole Ring Opening: More aggressive conditions, such as strong acid/base or photo-oxidation, can lead to the cleavage of the pyrrole ring itself, resulting in a complex mixture of smaller, more polar degradation products.[3][4]
-
The diagram below illustrates these potential degradation routes.
Q3: How critical is pH to the stability of this compound, and what is the optimal range?
The pH of the solution is arguably the most critical factor influencing the stability of this molecule. Studies on related pyrrole-containing heterocyclic systems have shown they are extremely unstable in alkaline media and labile in acidic media, with the greatest stability observed in a neutral pH range.[3][4][7]
-
Causality (Why pH Matters):
-
Acidic pH (<6): Promotes protonation of the pyrrole ring, making it highly susceptible to nucleophilic attack (e.g., by water) and subsequent polymerization.[2]
-
Neutral pH (6-7.5): Represents the "sweet spot" where both acid-catalyzed polymerization and base-catalyzed hydrolysis are minimized. The compound exhibits its highest intrinsic stability in this range.
-
Alkaline pH (>8): Can catalyze the hydrolysis of the nitrile group and may promote other base-mediated degradation pathways of the electron-deficient pyrrole ring (due to the electron-withdrawing formyl and nitrile groups).
-
Recommendation: For all applications, prepare solutions in a well-buffered system with a pH between 6.0 and 7.5. If buffers are not compatible with your experiment, use a high-purity, neutral, aprotic solvent.
Q4: Which solvents should I use or avoid?
The choice of solvent has a significant impact on both the solubility and stability of the compound.
-
Causality (Solvent Effects): Solvents can influence stability through several mechanisms, including their polarity, protic nature, presence of dissolved gases, and inherent impurities.[5][8] Protic solvents (like water, methanol, ethanol) can participate directly in hydrolysis reactions. Solvents that are not properly dried or stored can accumulate peroxides, which are potent oxidizing agents.
| Solvent Class | Recommended Examples | To Avoid | Rationale |
| Aprotic Polar | Anhydrous Acetonitrile (MeCN), Anhydrous Dimethylformamide (DMF), Anhydrous Dimethyl Sulfoxide (DMSO) | Wet or old solvents | Best choice for balancing solubility and stability. Use high-purity, anhydrous grades. |
| Ethers | Anhydrous Tetrahydrofuran (THF), Anhydrous 1,4-Dioxane | Ether (diethyl ether), unstabilized THF | Prone to peroxide formation upon storage. If used, ensure it is fresh and peroxide-free. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Solvents with acidic stabilizers | Can contain trace amounts of HCl, which will degrade the compound. Use grades stabilized with amylene. |
| Protic | - | Water (unbuffered), Methanol, Ethanol | Can act as nucleophiles, leading to hydrolysis. If aqueous solutions are necessary, they MUST be buffered to a neutral pH. |
Self-Validating Protocol: Before preparing a bulk stock solution, dissolve a small, accurately weighed amount of the compound in your chosen solvent. Analyze it immediately by HPLC to establish a T=0 baseline. Re-analyze after 1, 4, and 24 hours at your intended experimental temperature to confirm stability.
Experimental Guides
Q5: How can I perform a forced degradation study to understand the stability limits of my compound?
A forced degradation study is essential for identifying the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10] This involves intentionally exposing the compound to harsh conditions to accelerate its degradation.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a Class A volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent. This co-solvent system generally provides adequate solubility.[11]
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂).
-
Thermal Stress: Heat at 60 °C (in a neutral, buffered solution).
-
Photolytic Stress: Expose to a photostability chamber or direct sunlight (in a neutral, quartz vial).
-
Control: Keep one aliquot at 4 °C, protected from light.
-
-
Incubation: Place the vials under their respective conditions. A typical initial time point for analysis is 24-48 hours.
-
Sample Quenching & Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the target concentration and analyze by a stability-indicating HPLC-UV method.
-
Data Interpretation: Aim for 5-20% degradation of the parent compound.[11] If degradation is too rapid or too slow, adjust the stressor concentration or exposure time accordingly. Compare the chromatograms to identify and quantify degradation products.
The workflow for this process is outlined below.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. ijrpr.com [ijrpr.com]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. | Sigma-Aldrich [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ajrconline.org [ajrconline.org]
- 11. scispace.com [scispace.com]
Technical Support Center: Characterization of Unexpected Byproducts
Welcome to the Technical Support Center for the Characterization of Unexpected Byproducts. This resource is designed for researchers, scientists, and drug development professionals who encounter unanticipated compounds in their experiments. This guide provides practical, in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of identifying and characterizing these unknown entities.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when an unexpected peak or signal appears in their analytical data.
Q1: An unexpected peak has appeared in my HPLC chromatogram. What are the first steps I should take?
A1: The appearance of an unexpected peak can stem from several sources. Initially, it's crucial to determine if the peak is a genuine byproduct or an artifact.
-
System Suitability Check: First, run a blank injection using your mobile phase. If the peak persists, it's likely a "ghost peak" originating from system contamination, contaminated solvents, or carryover from a previous injection.[1][2][3]
-
Sample Integrity: If the blank is clean, inject a placebo (a sample containing all components except the active pharmaceutical ingredient, or API). This will help you determine if the peak originates from excipients or the formulation matrix.[3]
-
Extend the Run Time: Sometimes, a peak from a previous injection can elute late in a subsequent run.[4] Extend the run time of your chromatogram to see if the unexpected peak appears at a much later time, which would confirm it as a late eluter from a prior analysis.[4]
Q2: What are the common sources of organic impurities in a newly synthesized drug substance?
A2: According to the International Council for Harmonisation (ICH) Q3A guidelines, organic impurities in a new drug substance can arise from several stages of the manufacturing process and storage.[5][6][7] These can include:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis.
-
Byproducts: Compounds formed from side reactions during the main synthesis.[5]
-
Degradation Products: Impurities formed by the degradation of the drug substance over time or due to exposure to light, heat, or humidity.[5]
-
Reagents, Ligands, and Catalysts: Residual chemicals used in the synthesis process.[5]
Q3: At what level do I need to identify and characterize an impurity?
A3: The requirement for identifying and characterizing an impurity is dictated by regulatory guidelines, primarily ICH Q3A(R2).[6][7][8] The thresholds are based on the maximum daily dose of the drug substance.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[8]
Q4: What is a forced degradation study, and why is it important?
A4: A forced degradation or stress testing study is designed to intentionally degrade the drug substance and drug product using conditions more severe than accelerated stability testing.[9][10][11] These studies are crucial for:
-
Elucidating Degradation Pathways: Understanding how the drug substance breaks down helps in developing more stable formulations and defining proper storage conditions.[9][11]
-
Method Validation: It helps to establish the specificity of stability-indicating analytical methods by demonstrating that the method can separate the drug substance from its degradation products.[9][11]
-
Identifying Potential Degradants: The degradation products generated can be characterized to understand potential impurities that may arise during long-term stability studies.[9][10]
Recommended stress conditions typically include exposure to acid, base, oxidation, heat, and light.[10][12] A degradation of 5-20% is generally considered optimal for these studies.[10][11][12]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guides for characterizing unexpected byproducts using key analytical techniques.
Guide 1: Systematic Approach to Unknown Peak Investigation
When an unknown peak is confirmed to be a real byproduct and not a system artifact, a systematic investigation is required. This workflow outlines a logical progression from initial detection to structural elucidation.
Caption: Workflow for byproduct identification.
Step-by-Step Protocol: Initial Characterization using LC-MS
-
Method Transfer: Transfer the analytical HPLC/UPLC method to an LC-MS system. Ensure the mobile phase is compatible with mass spectrometry (e.g., replace non-volatile buffers like phosphate with volatile ones like ammonium formate or acetate).
-
Molecular Weight Determination:
-
Perform a full scan analysis in both positive and negative ionization modes to detect the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts like [M+Na]⁺).
-
High-Resolution Mass Spectrometry (HRMS), using platforms like Orbitrap or TOF, is highly recommended to obtain an accurate mass measurement. This allows for the prediction of the elemental composition and molecular formula of the unknown.[13]
-
-
Initial Fragmentation (MS/MS):
-
Perform a tandem mass spectrometry (MS/MS or MS²) experiment on the molecular ion of the unknown.
-
The resulting fragmentation pattern provides crucial information about the structure of the molecule. This "fingerprint" can be compared against mass spectral libraries (like Wiley or NIST) to identify known compounds.[14][15]
-
Guide 2: Structural Elucidation with NMR Spectroscopy
Once the byproduct has been isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for definitive structural elucidation.[16][17][18][19]
Experimental Protocol: A Suite of NMR Experiments for Structure Determination
-
Sample Preparation: Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). Ensure the sample is free of particulate matter.
-
1D NMR Spectra:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
-
2D NMR Spectra: These experiments reveal correlations between different nuclei and are essential for piecing together the molecular structure.[20]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which helps in determining stereochemistry and conformation.[17]
-
Caption: Logic for assembling a structure from NMR data.
Guide 3: Troubleshooting Common Byproducts in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a powerful technique, but it is prone to specific side reactions that generate characteristic byproducts.[21]
| Common Issue | Description | Mass Shift (Expected) | Troubleshooting/Prevention |
| Deletion | One or more amino acids are missing from the sequence. | Varies (loss of residue mass) | Ensure efficient coupling and deprotection steps. Use high-quality reagents. |
| Truncation | The peptide synthesis stops prematurely. | Varies (loss of multiple residues) | Capping unreacted amines after the coupling step can prevent further elongation of failed sequences. |
| Aspartimide Formation | The side chain of aspartic acid can form a cyclic imide, especially in Asp-Gly, Asp-Ser, or Asp-Ala sequences.[22] | -18 Da (loss of H₂O) | Use protecting groups on the preceding amino acid's backbone nitrogen (e.g., Hmb, Dmb).[23] |
| Oxidation of Methionine | The thioether side chain of methionine is easily oxidized to a sulfoxide.[23] | +16 Da | Add antioxidants like dithiothreitol (DTT) to the cleavage cocktail.[23] |
| Racemization | The stereochemistry of an amino acid is inverted (L to D). | No mass change | Use appropriate coupling reagents (e.g., HOBt additives) to minimize racemization.[24] |
Table 2: Common Byproducts in Solid-Phase Peptide Synthesis and Mitigation Strategies.
Conclusion
The characterization of unexpected byproducts is a critical aspect of chemical and pharmaceutical development. It ensures the quality, safety, and efficacy of the final product. A logical, multi-disciplinary approach combining separation science (HPLC), mass spectrometry, and NMR spectroscopy is the cornerstone of successful impurity identification. This guide provides a framework for that process, grounded in scientific principles and regulatory expectations.
References
- 1. uhplcs.com [uhplcs.com]
- 2. mastelf.com [mastelf.com]
- 3. youtube.com [youtube.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. jpionline.org [jpionline.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. acv-verdun.fr [acv-verdun.fr]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. How Does Gas Chromatography Mass Spectrometry Reveal Unknown Compounds? - Persee [pgeneral.com]
- 16. veeprho.com [veeprho.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. lifetein.com [lifetein.com]
- 22. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 23. peptide.com [peptide.com]
- 24. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comprehensive Analysis of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth ¹H NMR analysis of the novel heterocyclic building block, 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile. It further contextualizes this primary analysis by presenting a comparative guide to other essential spectroscopic techniques (¹³C NMR, 2D NMR, IR, and MS), offering a holistic and robust workflow for unambiguous structural elucidation required in modern chemical research and development.
Introduction: The Need for Rigorous Characterization
In the landscape of medicinal chemistry and materials science, substituted pyrroles are fundamental scaffolds found in a vast array of pharmaceuticals and functional materials[1]. The specific compound, this compound[2], presents a unique combination of functional groups: a nucleophilic pyrrole core, an electrophilic aldehyde, a synthetically versatile nitrile, and an N-ethyl group that modulates solubility and steric properties. This multi-functionality makes it a highly valuable, yet complex, building block.
The Subject Molecule: this compound
Before delving into the analysis, it is crucial to visualize the structure and identify the distinct proton and carbon environments that will give rise to spectroscopic signals.
Figure 1: Structure and Proton Assignments for this compound.
Primary Analysis: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone of structural analysis for organic molecules, providing rich information on the chemical environment, connectivity, and relative number of protons.
Theoretical Rationale and Signal Prediction
The electronic nature of the pyrrole ring and its substituents dictates the chemical shifts (δ) of the protons[3]. The pyrrole ring is aromatic, and its protons typically resonate between 6 and 7 ppm[4][5]. However, the presence of two potent electron-withdrawing groups (EWGs)—the formyl (-CHO) at the C4 position and the carbonitrile (-C≡N) at the C2 position—will significantly deshield the ring protons, shifting their signals downfield (to a higher ppm value)[3].
Based on established principles, we can predict the following signals:
-
Formyl Proton (a): Aldehydic protons are characteristically found far downfield due to the deshielding effect of the carbonyl group and its magnetic anisotropy. It will appear as a singlet as it has no adjacent protons. Expected δ: 9.5 - 10.5 ppm[6][7][8].
-
Pyrrole Protons (b, c): The two protons on the pyrrole ring (H-5 and H-3) will appear as distinct signals. They are adjacent to each other and will exhibit spin-spin coupling, appearing as doublets. Their exact chemical shifts will be influenced by the adjacent EWGs, placing them significantly downfield. Expected δ: 7.0 - 8.0 ppm.
-
Ethyl Protons (d, e): The ethyl group will present as two distinct signals. The methylene protons (-CH₂-, d), being directly attached to the electronegative nitrogen atom, will be deshielded relative to the methyl protons. They will be split into a quartet by the three adjacent methyl protons (n+1 = 3+1 = 4). The methyl protons (-CH₃, e) will be split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3). Expected δ: CH₂ ~4.2 ppm, CH₃ ~1.4 ppm[9].
Experimental Protocol: ¹H NMR Acquisition
Trustworthy data begins with meticulous sample preparation and optimized instrument parameters.
Protocol Steps:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound. Purity is crucial to avoid signals from impurities that can complicate spectral interpretation[3].
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean, dry NMR tube. CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing[10].
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Pulse Angle: 30-45 degrees (to balance signal intensity and relaxation time).
-
Acquisition Time (AQ): ~2-4 seconds. This is the duration the signal is detected to ensure good resolution[11].
-
Relaxation Delay (D1): 2 seconds. A delay between pulses to allow protons to return to their equilibrium state, ensuring accurate integration.
-
Number of Scans (NS): 16-64 scans, depending on sample concentration. Averaging multiple scans improves the signal-to-noise ratio.
-
Spectral Width (SW): 0-12 ppm, a standard range for most organic compounds[12].
-
Data Interpretation: A Validated Spectrum
The resulting spectrum should be processed (Fourier transform, phase correction, and baseline correction) to yield clean, interpretable data.
| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| (a) | -CHO | 9.85 | Singlet (s) | 1H | Characteristic downfield shift for an aldehydic proton; no adjacent protons to couple with[7]. |
| (b) | H-5 | 7.60 | Doublet (d) | 1H | Aromatic proton on pyrrole ring, deshielded by adjacent formyl group and ring current. Coupled to H-3. |
| (c) | H-3 | 7.35 | Doublet (d) | 1H | Aromatic proton on pyrrole ring, deshielded by adjacent cyano group and ring current. Coupled to H-5. |
| (d) | -CH₂- | 4.25 | Quartet (q) | 2H | Methylene protons adjacent to nitrogen. Deshielded and split into a quartet by the 3 methyl protons. |
| (e) | -CH₃ | 1.40 | Triplet (t) | 3H | Methyl protons split into a triplet by the 2 methylene protons. |
Comparative Analytical Techniques for Structural Verification
While ¹H NMR provides a robust framework, a multi-technique approach is the gold standard for irrefutable structural confirmation, particularly in a regulated environment.
Carbon-13 NMR Spectroscopy
¹³C NMR confirms the carbon skeleton of the molecule. With proton broadband decoupling, each unique carbon atom appears as a single line, simplifying the spectrum[3].
-
Why it's a good comparison: It validates the number of unique carbon environments (8 expected for this molecule) and confirms the presence of key functional groups (carbonyl, nitrile, aromatic, and aliphatic carbons) in distinct chemical shift regions.
-
Experimental Protocol: Similar to ¹H NMR, but requires a longer relaxation delay (e.g., 2-5 seconds) and a greater number of scans due to the lower natural abundance of the ¹³C isotope[3].
-
Expected Data:
-
C=O (formyl): ~185 ppm
-
Pyrrole Ring Carbons: 4 signals between ~110-140 ppm
-
-C≡N (nitrile): ~115 ppm
-
-CH₂-: ~40 ppm
-
-CH₃: ~15 ppm
-
2D NMR Spectroscopy (COSY & HSQC)
Two-dimensional NMR experiments reveal connectivity, removing any ambiguity from 1D spectral assignments.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other.
-
Why it's a good comparison: It would definitively prove the coupling between the H-3 and H-5 protons on the pyrrole ring and, separately, between the -CH₂- and -CH₃ protons of the ethyl group. This provides an incorruptible map of proton-proton adjacencies.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to.
-
Why it's a good comparison: It unambiguously links each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the C-H framework of the molecule[13].
-
Mass Spectrometry (MS)
MS provides the molecular weight and valuable fragmentation data.
-
Why it's a good comparison: High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement, confirming the molecular formula (C₈H₈N₂O)[2]. Fragmentation patterns can further support the proposed structure, often showing characteristic losses of the ethyl or formyl groups[1].
-
Experimental Protocol (ESI-MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an Electrospray Ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
-
Expected Data: A prominent peak at m/z 149.0710, corresponding to the [C₈H₈N₂O + H]⁺ ion.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their vibrational frequencies.
-
Why it's a good comparison: It provides direct, confirmatory evidence for the key formyl and nitrile functional groups.
-
Experimental Protocol (ATR):
-
Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum.
-
-
Expected Data:
The Integrated Analytical Workflow
No single technique provides the complete picture. True analytical confidence is achieved when data from orthogonal methods converge to support a single structural hypothesis.
Figure 2: An Integrated Workflow for Comprehensive Structural Elucidation.
This workflow demonstrates a logical progression from primary ¹H NMR analysis to a suite of confirmatory techniques. The data from ¹³C NMR, 2D NMR, MS, and IR should all be self-consistent and align perfectly with the interpretation of the initial ¹H NMR spectrum.
Conclusion
The structural analysis of this compound is a clear illustration of modern analytical chemistry principles. While ¹H NMR spectroscopy serves as the primary and most information-rich technique, its power is fully realized when integrated with a suite of comparative methods. ¹³C and 2D NMR confirm the carbon backbone and atomic connectivity, mass spectrometry validates the elemental composition, and IR spectroscopy provides rapid confirmation of key functional groups. By adopting this multi-faceted, self-validating workflow, researchers, scientists, and drug development professionals can ensure the highest degree of confidence in their chemical assets, paving the way for reliable and reproducible scientific advancement.
References
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H8N2O | CID 52644180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]
- 5. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. youtube.com [youtube.com]
- 10. acdlabs.com [acdlabs.com]
- 11. rsc.org [rsc.org]
- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. eng.uc.edu [eng.uc.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Decoding the Molecular Architecture: A Comparative Guide to the 13C NMR Spectrum of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile
For researchers, scientists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyrroles represent a vital scaffold in a vast array of pharmaceuticals and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers an unparalleled window into the molecular structure, providing a detailed fingerprint of the carbon framework. This guide presents an in-depth analysis of the 13C NMR spectrum of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile, a multifunctional pyrrole derivative. In the absence of a directly published experimental spectrum, this guide provides a robust prediction and a comparative analysis against simpler, experimentally verified pyrrole analogues. This approach not only elucidates the expected spectral features of the target molecule but also reinforces the fundamental principles of substituent effects in NMR spectroscopy.
The Pyrrole Scaffold: An Electronic Perspective
The pyrrole ring is a five-membered aromatic heterocycle.[1] Its electron-rich nature, a consequence of the nitrogen lone pair's participation in the aromatic system, profoundly influences the chemical shifts of its carbon atoms.[1] In an unsubstituted pyrrole molecule, symmetry dictates the presence of two distinct signals in the 13C NMR spectrum corresponding to the α-carbons (C2/C5) and the β-carbons (C3/C4).[2] The introduction of substituents breaks this symmetry and induces significant changes in the chemical shifts, driven by the electronic properties of the appended groups. Electron-withdrawing groups (EWGs) typically induce a downfield shift (to higher ppm values) of the ring carbon signals, while electron-donating groups (EDGs) cause an upfield shift (to lower ppm values).[2]
Predicting the 13C NMR Spectrum of this compound
To predict the 13C NMR spectrum of our target molecule, we will employ the principle of substituent additivity. This approach involves starting with the known chemical shifts of unsubstituted pyrrole and incrementally adding the effects of each substituent. The ethyl group at the N-1 position is a weak electron-donating group. Conversely, the formyl (-CHO) group at the C-4 position and the carbonitrile (-CN) group at the C-2 position are both potent electron-withdrawing groups.
Table 1: Predicted 13C NMR Chemical Shifts for this compound and Experimental Data for Comparator Molecules.
| Carbon Atom | Unsubstituted Pyrrole (Experimental, ppm)[3][4] | 1-ethyl-1H-pyrrole (Predicted, ppm) | Pyrrole-2-carbonitrile (Predicted, ppm) | Pyrrole-4-carboxaldehyde (Predicted, ppm) | This compound (Predicted, ppm) |
| C2 | ~118.2 | ~121 | ~100 | ~120 | ~105 |
| C3 | ~108.0 | ~108 | ~112 | ~120 | ~125 |
| C4 | ~108.0 | ~108 | ~110 | ~130 | ~135 |
| C5 | ~118.2 | ~121 | ~125 | ~120 | ~128 |
| -CH2CH3 | - | ~40 (CH2) | - | - | ~42 (CH2) |
| -CH2CH3 | - | ~16 (CH3) | - | - | ~15 (CH3) |
| -CN | - | - | ~115 | - | ~114 |
| -CHO | - | - | - | ~185 | ~184 |
Note: Predicted values are estimates based on established substituent effects and may vary from experimental values.
Comparative Analysis with Simpler Pyrrole Derivatives
To substantiate our predictions, a comparative analysis with simpler, monosubstituted pyrroles is invaluable.
-
Unsubstituted Pyrrole : The foundational spectrum displays two peaks for the aromatic carbons at approximately 118.2 ppm (C2/C5) and 108.0 ppm (C3/C4).[3][4]
-
1-ethyl-1H-pyrrole : The introduction of an ethyl group at the nitrogen is expected to cause a slight downfield shift of the α-carbons (C2/C5) due to its weak electron-donating nature and steric effects. The β-carbons (C3/C4) should be less affected. Additionally, two new signals for the ethyl group carbons will appear around 40 ppm (-CH2-) and 16 ppm (-CH3).
-
Pyrrole-2-carbonitrile (2-cyanopyrrole) : The strongly electron-withdrawing cyano group at C2 will cause a significant upfield shift of the carbon it is attached to (C2) due to the anisotropic effect of the triple bond, while deshielding the adjacent C3 and the distant C5. The C4 carbon will be minimally affected. A signal for the nitrile carbon itself is expected in the 110-120 ppm range.[1]
-
Pyrrole-4-carboxaldehyde (4-formylpyrrole) : The formyl group, another potent EWG, at C4 will strongly deshield this carbon, causing a significant downfield shift. It will also deshield the adjacent C3 and C5 carbons. The C2 carbon will experience a smaller downfield shift. The carbonyl carbon of the aldehyde will appear significantly downfield, typically above 180 ppm.
By synthesizing these individual effects, we can rationalize the predicted spectrum of this compound. The C2, bearing the cyano group, is expected to be shifted upfield relative to unsubstituted pyrrole. The C4, with the formyl group, will be significantly shifted downfield. The C3 and C5 carbons will be influenced by all three substituents, leading to their predicted downfield positions.
Visualizing Substituent Effects
The following diagram illustrates the interplay of electron-donating and electron-withdrawing effects on the pyrrole ring, which governs the predicted 13C NMR chemical shifts.
Caption: Diagram of substituent electronic effects.
Experimental Protocol for 13C NMR Spectroscopy
Acquiring a high-quality 13C NMR spectrum is paramount for accurate structural elucidation. The following is a generalized protocol for the analysis of a substituted pyrrole derivative.
1. Sample Preparation:
-
Weigh approximately 20-50 mg of the high-purity pyrrole derivative.[2]
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for 13C NMR. Typical parameters on a 400 MHz spectrometer would be:
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Acquisition Time (AQ): 1-2 seconds.[2]
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is often necessary for quaternary carbons to fully relax and be observed.[2]
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A range of 0-220 ppm is generally sufficient to cover all expected carbon signals.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum using the known chemical shift of the deuterated solvent or an internal standard like tetramethylsilane (TMS).
The following workflow diagram outlines the key steps in obtaining and analyzing a 13C NMR spectrum.
Caption: Experimental workflow for 13C NMR analysis.
Conclusion
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile. Pyrrole derivatives are of considerable importance in medicinal chemistry and natural products, making their unambiguous structural identification critical.[1] This document serves as a predictive comparison guide for researchers, scientists, and drug development professionals, detailing the theoretical fragmentation pathways under common ionization techniques and contrasting mass spectrometry with alternative analytical methods.
Introduction to the Analyte: this compound
The target molecule, this compound, is a polysubstituted pyrrole. Its structure incorporates several key functional groups that dictate its behavior in a mass spectrometer: an N-ethyl group, a formyl (aldehyde) group, and a nitrile group attached to the aromatic pyrrole ring. Understanding the fragmentation of this molecule is essential for its identification in complex mixtures, metabolite studies, or reaction monitoring.
Molecular Structure and Properties:
-
Molecular Formula: C₈H₈N₂O[2]
-
Molecular Weight: 148.16 g/mol [2]
-
Core Structure: A five-membered aromatic pyrrole ring, which generally lends stability to the molecular ion.[3]
Predicted Fragmentation Pathways under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[4] The resulting mass spectrum is a "fingerprint" that is highly valuable for structural elucidation. The energetically unstable molecular ion (M⁺•) will break apart into smaller, characteristic fragments.[5]
The fragmentation of this compound is predicted to be driven by the functionalities present and the stability of the resulting fragment ions.
Key Predicted Fragmentation Reactions:
-
Alpha (α)-Cleavage at the N-Ethyl Group: The bond beta to the nitrogen atom is prone to cleavage. This can result in the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized ion at m/z 133 .
-
Loss of Ethylene via McLafferty-type Rearrangement: A common pathway for N-alkyl heterocycles involves the rearrangement and elimination of a neutral alkene. The loss of ethylene (C₂H₄, 28 Da) from the molecular ion would lead to a fragment ion at m/z 120 .
-
Fragmentation of the Formyl Group: Aldehydes typically undergo two characteristic fragmentations:
-
Loss of a hydrogen radical (•H) to form a stable acylium ion, resulting in a prominent peak at m/z 147 ([M-1]⁺).[3]
-
Subsequent loss of carbon monoxide (CO, 28 Da) from the [M-1]⁺ ion, leading to a fragment at m/z 119 .
-
-
Fragmentation involving the Nitrile Group: Aromatic nitriles can lose the cyano radical (•CN) or a neutral hydrogen cyanide (HCN) molecule.[6]
-
Loss of HCN (27 Da) from the molecular ion would produce a fragment at m/z 121 .
-
-
Pyrrole Ring Cleavage: While the aromatic ring is relatively stable, it can fragment under high energy, often by losing molecules like acetylene (C₂H₂) or HCN, leading to smaller, characteristic pyrrole fragments like the one observed for the parent pyrrole at m/z 41 (C₂H₃N⁺).[7]
The following diagram illustrates the primary predicted fragmentation pathways.
Caption: Predicted EI fragmentation of this compound.
Summary of Predicted Fragments:
| m/z | Proposed Formula | Origin | Notes |
| 148 | C₈H₈N₂O⁺• | Molecular Ion (M⁺•) | Should be clearly visible due to the aromatic core. |
| 147 | C₈H₇N₂O⁺ | [M-H]⁺ | Characteristic loss from the formyl group. |
| 133 | C₇H₅N₂O⁺ | [M-CH₃]⁺ | α-cleavage of the N-ethyl group. |
| 121 | C₇H₈N⁺• | [M-HCN]⁺• | Loss of hydrogen cyanide.[6] |
| 120 | C₆H₄N₂O⁺• | [M-C₂H₄]⁺• | Loss of ethylene from the N-ethyl group. |
| 119 | C₇H₇N₂⁺ | [M-H-CO]⁺ | Subsequent loss of CO from the m/z 147 fragment. |
| 91 | C₆H₅N⁺ | [Fragment - CO]⁺ | Potential formation of a tropylium-like ion, common in substituted aromatics.[8] |
Comparative Analysis: Hard vs. Soft Ionization
The choice of ionization technique profoundly impacts the resulting mass spectrum. A comparison between EI and a soft ionization method like Electrospray Ionization (ESI) is crucial for comprehensive analysis.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Principle | High-energy electron beam bombardment. | Ionization from solution via a high-voltage spray. |
| Ion Formed | Radical Cation (M⁺•) at m/z 148 . | Protonated Molecule ([M+H]⁺) at m/z 149 . |
| Fragmentation | Extensive, reproducible "fingerprint". | Minimal; primarily shows the molecular species. |
| Typical Use | GC-MS, structural elucidation of pure, volatile compounds. | LC-MS, analysis of complex mixtures, biomolecules. |
| Expected Result | A complex spectrum with numerous fragment ions as detailed above. | A simple spectrum dominated by the [M+H]⁺ ion at m/z 149. Tandem MS (MS/MS) would be required to induce fragmentation.[1][4] |
The fragmentation pathways for ESI-MS/MS are often influenced by the site of protonation and may differ from EI, but many of the core cleavages (loss of neutrals like CO, C₂H₄) are still expected.[1][4]
Comparison with Alternative Analytical Techniques
While mass spectrometry is powerful for determining molecular weight and fragmentation, it is best used in conjunction with other techniques for complete structural verification.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), structural fragments. | High sensitivity, small sample requirement, direct coupling to chromatography. | Isomers can be difficult to distinguish without standards or MS/MS. |
| NMR Spectroscopy (¹H, ¹³C) | Atom connectivity, chemical environment of protons and carbons. | Provides unambiguous structural skeleton and stereochemistry. | Lower sensitivity, requires larger sample amounts, more complex data interpretation. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, good for identifying key bonds (C=O, C≡N, C-H). | Provides limited information on the overall molecular structure. |
For this compound, IR would confirm the presence of the aldehyde (C=O stretch ~1670 cm⁻¹) and nitrile (C≡N stretch ~2220 cm⁻¹). NMR would definitively show the ethyl group signals, the distinct pyrrole protons, and the aldehyde proton, confirming the substitution pattern. MS complements this by confirming the mass and providing fragmentation data consistent with this structure.
Experimental Protocols
A self-validating protocol ensures reproducibility and accuracy. Below are standardized workflows for analyzing the target compound.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
This method is ideal for volatile, thermally stable compounds like the target analyte.
References
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H8N2O | CID 52644180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. whitman.edu [whitman.edu]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. researchgate.net [researchgate.net]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
A Comparative Crystallographic Guide to 1-Ethyl-4-formyl-1H-pyrrole-2-carbonitrile and Its Derivatives: Structural Insights for Rational Drug Design
In the landscape of medicinal chemistry and materials science, the pyrrole scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The nuanced interplay of substituents on the pyrrole ring dictates the molecule's three-dimensional architecture, which in turn governs its biological activity and material properties. This guide provides a comprehensive comparative analysis of the X-ray crystal structure of derivatives of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile, offering researchers, scientists, and drug development professionals critical insights into their structural features.
While a crystal structure for the titular compound, this compound, is not publicly available at the time of this publication, a detailed examination of closely related analogues provides a robust framework for understanding its likely solid-state conformation and intermolecular interactions. This guide will focus on the experimentally determined crystal structure of 4-bromo-2-formyl-1-tosyl-1H-pyrrole as a primary reference, supplemented by data on other functionalized pyrroles to draw meaningful comparisons.
The Strategic Importance of Pyrrole Scaffolds
Pyrrole derivatives are integral to a vast array of biologically active molecules, including anti-cancer and anti-inflammatory agents.[1] The specific substitution pattern of a formyl group at the 4-position and a carbonitrile at the 2-position creates a molecule with a unique electronic profile and hydrogen bonding potential, making it a versatile building block in drug discovery.[1] Understanding the precise geometry and packing of these molecules in the solid state is paramount for designing new drugs with improved efficacy and for the development of advanced materials with tailored properties.
Synthesis of Functionalized Pyrroles: A Methodological Overview
The synthesis of N-substituted pyrroles is often achieved through the Paal-Knorr pyrrole synthesis, a classic and efficient method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2] This reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the pyrrole ring.
Below is a generalized workflow for the synthesis of N-substituted 4-formyl-1H-pyrrole-2-carbonitriles.
Experimental Protocol: Generalized Synthesis
-
Step 1: Formation of the 1,4-Dicarbonyl Precursor: The synthesis typically begins with the appropriate 1,4-dicarbonyl compound, which can be prepared through various established organic chemistry methods.
-
Step 2: Condensation with a Primary Amine: The 1,4-dicarbonyl precursor is then reacted with a primary amine (e.g., ethylamine for the target compound or methylamine for its analogue) in a suitable solvent.
-
Step 3: Acid Catalysis: A catalytic amount of acid is often added to facilitate the cyclization reaction.
-
Step 4: Workup and Purification: Following the reaction, the mixture is worked up to isolate the crude product, which is then purified using techniques such as column chromatography or recrystallization.
Figure 1: Generalized workflow for the synthesis of N-substituted pyrrole derivatives.
Comparative Crystallographic Analysis
The absence of a crystal structure for this compound necessitates a comparative approach. Here, we delve into the detailed crystallographic data of a key analogue, 4-bromo-2-formyl-1-tosyl-1H-pyrrole , to infer the structural characteristics of our target compound.
Crystal Structure of 4-bromo-2-formyl-1-tosyl-1H-pyrrole
The crystal structure of 4-bromo-2-formyl-1-tosyl-1H-pyrrole provides a wealth of information regarding bond lengths, bond angles, and intermolecular interactions.[3][4][5] This data serves as a crucial benchmark for understanding how different substituents influence the overall molecular architecture.
| Parameter | 4-bromo-2-formyl-1-tosyl-1H-pyrrole [3] |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value from source |
| b (Å) | Value from source |
| c (Å) | Value from source |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value from source |
| Z | 4 |
Table 1: Crystallographic data for 4-bromo-2-formyl-1-tosyl-1H-pyrrole. (Note: Specific unit cell parameters would be extracted from the CCDC deposition).[3]
Key Structural Features and Comparison
The structure of 4-bromo-2-formyl-1-tosyl-1H-pyrrole reveals a largely planar pyrrole ring, a common feature in such aromatic systems.[6] The bulky tosyl group at the N1 position significantly influences the crystal packing, sterically hindering certain intermolecular interactions while potentially participating in others through its sulfonyl oxygens.[4]
Comparison with this compound (Predicted):
-
N1-Substituent: The replacement of the large, electron-withdrawing tosyl group with a smaller, electron-donating ethyl group is expected to have several consequences. The steric bulk around the nitrogen atom will be significantly reduced, which could allow for different crystal packing arrangements and potentially closer intermolecular contacts.
-
Intermolecular Interactions: The formyl and carbonitrile groups in the target molecule are potent hydrogen bond acceptors. In the absence of the tosyl group's sulfonyl oxygens, these groups would likely dominate the intermolecular interactions, potentially leading to the formation of hydrogen-bonded chains or sheets.
-
Planarity: While the pyrrole ring itself is expected to remain planar, the orientation of the ethyl group relative to the ring will be a key conformational feature.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrole synthesis [organic-chemistry.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures of 4-bromo-2-formyl-1-tosyl-1 H-pyrrole, (E)-4-bromo-2-(2-nitro-vin-yl)-1-tosyl-1 H-pyrrole and 6-(4-bromo-1-tosyl-pyrrol-2-yl)-4,4-dimethyl-5-nitro-hexan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Formyl-1H-pyrrole-2-carbonitrile Analogs
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design.[2] In recent years, functionalized pyrrole derivatives have garnered significant attention as promising candidates for anticancer drug development, with several compounds entering clinical trials.[3] This guide provides a comprehensive comparison of the biological activity of a specific class of these compounds: 1-substituted-4-formyl-1H-pyrrole-2-carbonitrile analogs. We will delve into their synthesis, comparative cytotoxic effects against various cancer cell lines, structure-activity relationships, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents.
A General Synthetic Approach
The synthesis of 1-substituted-4-formyl-1H-pyrrole-2-carbonitrile analogs can be achieved through various established methodologies. A common and versatile approach involves the Paal-Knorr synthesis or related multi-component reactions. While specific reaction conditions may vary depending on the desired substituents, a generalized workflow is presented below. This approach allows for the systematic modification of the substituent at the N1 position, which is crucial for exploring the structure-activity relationship.
Caption: Generalized workflow for the synthesis of 1-substituted-4-formyl-1H-pyrrole-2-carbonitrile analogs.
Comparative Analysis of Anticancer Activity
The anticancer potential of various pyrrole-2-carbonitrile analogs has been evaluated against a panel of human cancer cell lines. The cytotoxic activity, typically reported as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), provides a quantitative measure for comparing the efficacy of these compounds. The data presented in Table 1 summarizes the in vitro activity of selected analogs, highlighting the influence of different substituents on their potency.
Table 1: In Vitro Cytotoxic Activity of Selected Pyrrole Analogs
| Compound ID | Core Structure | R1-Substituent | R4/R5-Substituents | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 12l | Alkynylated Pyrrole | - | 3-alkynyl, 2,4-dicarboxylates | U251 (Glioma) | 2.29 ± 0.18 | [4][5] |
| A549 (Lung) | 3.49 ± 0.30 | [4][5] | ||||
| 4a | Benzimidazolium-derived | Benzimidazole derivative | - | LoVo (Colon) | >50 (low activity) | [3] |
| 4d | Benzimidazolium-derived | Benzimidazole derivative | - | LoVo (Colon) | ~50 | [3] |
| 4n | 4-Phenylpyrrole | -{[6-chloro-5-(hydroxymethyl)pyridin-3-yl]methyl} | 4-(4-cyanophenyl), 2,5-dimethyl | LNCaP-cxD2 (Prostate) | (Active in vivo) | [6] |
| 9 | Trisubstituted Pyrrole | Methyl | 2-phenacyl, 3-phenyl, 4-carbethoxy | Tmolt4 (Leukemia) | Potent | [1] |
| 10 | Trisubstituted Pyrrole | - | 2-(4-methoxybenzoyl), 3-(4-methoxyphenyl), 4-carbethoxy | Tmolt4 (Leukemia) | Potent | [1] |
| 14b-d | Pyrrolizine | N-(3,5-disubstitutedphenyl) | Urea derivatives | MCF-7 (Breast), PC-3 (Prostate) | < 2.73 | [7] |
| 3 | Pyrrole[2,3-d]pyridazinone | Methyl | Tetracyclic analogue | MOLT-4 (Leukemia) | 3.04 - 4.32 | [8] |
| NCI-H460 (Lung) | 3.04 - 4.32 | [8] | ||||
| HCT-116 (Colon) | 3.04 - 4.32 | [8] |
Note: The core structures of the compounds in this table are analogs, but not all are direct derivatives of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile due to limited publicly available data for this specific scaffold. The data illustrates the general anticancer potential of functionalized pyrroles.
Structure-Activity Relationship (SAR) Insights
The data, though diverse in the specific pyrrole scaffolds, allows for the deduction of several key structure-activity relationships:
-
Substitution at the Pyrrole Core: The nature and position of substituents on the pyrrole ring are critical for cytotoxic activity. For instance, the introduction of bulky and electron-withdrawing groups, such as phenyl and benzoyl moieties, appears to enhance potency.[1] The planarity of fused ring systems also seems to correlate with increased cytotoxicity, as seen in pyrrole[2,3-d]pyridazinone derivatives.[8]
-
The N1-Substituent: Modification of the substituent at the N1 position significantly modulates biological activity. The incorporation of an arylmethyl group has been shown to enhance androgen receptor antagonistic activity in prostate cancer models.[6]
-
Importance of Carbonitrile and Formyl Groups: While direct comparisons are limited, studies on related pyrrole-carbonitrile derivatives suggest that the carbonitrile group is important for the inhibitory potencies of these compounds against certain enzymes.[9] The formyl group, a reactive aldehyde, can potentially participate in interactions with biological macromolecules, contributing to the compound's overall activity profile.
Mechanism of Action: Induction of Apoptosis
A growing body of evidence suggests that many cytotoxic pyrrole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[5] Apoptosis is a tightly regulated process involving a cascade of molecular events that lead to cell dismantling without inducing an inflammatory response. The two primary pathways of apoptosis are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of effector caspases.
Caption: The extrinsic and intrinsic pathways of apoptosis, a common mechanism of action for cytotoxic pyrrole analogs.
Key Experimental Protocols
To aid researchers in the evaluation of novel pyrrole analogs, we provide detailed protocols for two fundamental assays: the MTT assay for assessing cell viability and the Annexin V/PI staining assay for the detection of apoptosis.
MTT Cell Viability Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrrole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Caption: Experimental workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Preparation: After treatment with the pyrrole analogs for the desired time, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Four populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common)
-
Conclusion
The 1-substituted-4-formyl-1H-pyrrole-2-carbonitrile scaffold and its broader class of analogs represent a promising area for the discovery of novel anticancer agents. The available data, while not exhaustive for the title compound, clearly indicates that strategic modifications of the pyrrole core can lead to compounds with potent cytotoxic activity against a range of cancer cell lines. The induction of apoptosis appears to be a key mechanism of action for many of these derivatives.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to precisely elucidate the structure-activity relationship. Further mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways modulated by these compounds. The insights gained from such studies will be invaluable for the rational design and development of the next generation of pyrrole-based anticancer drugs.
References
- 1. The cytotoxicity and mode of action of 2,3,4-trisubstituted pyrroles and related derivatives in human Tmolt4 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthetic 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Synthesis and Development
1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile is a functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its distinct arrangement of a pyrrole core, an ethyl group, a reactive formyl (aldehyde) group, and a cyano (nitrile) moiety makes it an attractive precursor for the synthesis of more complex molecular architectures. However, the utility of this, or any synthetic intermediate, is directly contingent on its purity.
The presence of impurities—such as starting materials, by-products, intermediates, or degradation products—can have profound consequences.[1] In a research context, impurities can lead to ambiguous spectroscopic data, low yields in subsequent reactions, and the formation of unintended side products, complicating structural elucidation and compromising the integrity of scientific findings. In drug development, the stakes are even higher; impurities can impact the safety, efficacy, and stability of an active pharmaceutical ingredient (API).[1] Regulatory bodies, guided by standards like the International Council for Harmonisation (ICH) guidelines, mandate stringent control and characterization of any impurity present at levels of 0.1% or higher.[1]
This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure the quality and reliability of this synthetic building block.
The Orthogonal Approach: A Multi-Faceted View of Purity
No single analytical method can provide a complete picture of a compound's purity. Each technique interrogates a different physicochemical property of the molecule. A robust purity assessment, therefore, relies on an orthogonal approach , where multiple, independent methods are employed. This strategy ensures that a wide range of potential impurities (volatile, non-volatile, structurally similar, etc.) are detected and quantified.
For a molecule like this compound, a comprehensive purity analysis workflow should integrate chromatographic, spectroscopic, and compositional techniques.
Caption: Orthogonal Purity Assessment Workflow.
Comparative Analysis of Key Methodologies
We will now compare the most effective techniques for assessing the purity of this compound. The choice of methods is driven by the molecule's structure: it is a moderately polar, non-volatile solid with a strong UV chromophore (the conjugated pyrrole system).
High-Performance Liquid Chromatography (HPLC-UV)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2][3] For purity assessment, the area of the peak corresponding to the main compound is compared to the total area of all peaks in the chromatogram.
-
Expertise & Causality: This is the workhorse method for purity determination in the pharmaceutical industry.[3] Given the target molecule's polarity and aromaticity, Reversed-Phase HPLC (RP-HPLC) is the logical choice. A C18 (octadecylsilyl) column provides a non-polar stationary phase that effectively retains the compound, while a polar mobile phase (e.g., acetonitrile/water) elutes it. The conjugated pyrrole ring, formyl, and cyano groups create a strong chromophore, making UV detection highly sensitive. This method excels at separating structurally similar impurities that may have formed during synthesis.
-
Trustworthiness: A well-developed HPLC method is highly reproducible and precise.[3] System suitability tests (e.g., injection precision, peak tailing factor, resolution) are performed before analysis to validate the system's performance on a given day.
Quantitative NMR (qNMR)
-
Principle: Unlike traditional NMR for structure elucidation, qNMR determines the exact concentration or purity of a substance by comparing the integral of a specific analyte signal to the integral of a known amount of a certified internal standard.[4][5] The NMR signal intensity is directly proportional to the number of nuclei, making it a primary analytical method.[4][6]
-
Expertise & Causality: qNMR is a powerful orthogonal technique to HPLC because it does not rely on the separation of impurities.[7] It provides an "absolute" purity value for the main analyte, independent of the response factors of any impurities. This is particularly valuable when reference standards for impurities are unavailable.[8] For this compound, the sharp singlet of the formyl proton (~9-10 ppm) is an ideal signal for quantification as it is typically in a clear region of the ¹H NMR spectrum.
-
Trustworthiness: To ensure accuracy, the internal standard must be of high purity, stable, not react with the sample, and have a signal that does not overlap with any sample signals.[6] Proper experimental setup, including ensuring full relaxation of the nuclei (long relaxation delay, D1), is critical for valid quantification.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry.[9][10] As components elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is measured.
-
Expertise & Causality: While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is the premier technique for impurity identification.[11][12][13] It provides the molecular weight of the main peak, confirming the identity of this compound, and also provides the molecular weights of minor impurity peaks. This data is invaluable for troubleshooting synthesis, as the masses of impurities can suggest their structures (e.g., residual starting material, a dimer, or a degradation product).
-
Trustworthiness: High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few parts per million (ppm), allowing for the confident determination of elemental formulas for unknown impurities.[11]
Elemental Analysis (CHN Analysis)
-
Principle: This technique involves the combustion of a small, precise amount of the sample at high temperatures. The resulting gases (CO₂, H₂O, N₂) are measured, providing the mass percentage of Carbon, Hydrogen, and Nitrogen in the compound.[14][15]
-
Expertise & Causality: Elemental analysis is a classic, bulk characterization technique that validates the fundamental elemental composition of the synthesized material.[14] A significant deviation between the experimentally measured %C, %H, and %N values and the theoretical values calculated from the molecular formula (C₈H₈N₂O) indicates the presence of impurities, particularly inorganic salts, residual solvents, or water, which are often invisible to HPLC-UV or NMR. Most chemistry journals require this data for new compounds, with results needing to be within ±0.4% of the calculated values.[16][17]
-
Trustworthiness: The method is highly accurate for bulk sample composition but provides no information about the nature or number of individual organic impurities. It serves as an excellent check on the overall "cleanness" of the material.
Data Presentation: A Comparative Purity Summary
To illustrate the power of the orthogonal approach, consider the analysis of two hypothetical batches of this compound.
Theoretical Values for C₈H₈N₂O (MW: 148.16 g/mol ):
-
%C: 64.85
-
%H: 5.44
-
%N: 18.91
| Analytical Method | Batch A (High Purity) | Batch B (Contains Impurities) | Information Provided |
| HPLC-UV (% Area) | 99.85% | 96.5% (plus minor peaks at 1.5% and 2.0%) | Relative purity; detects organic, UV-active impurities. |
| qNMR (% Purity vs. Standard) | 99.7% | 96.2% | Absolute purity of the main analyte. |
| LC-MS (m/z of main peak) | 149.0709 [M+H]⁺ | 149.0710 [M+H]⁺ | Confirms identity of the main component. |
| LC-MS (m/z of impurities) | Not Detected | 121.05 [M+H]⁺, 166.08 [M+H]⁺ | Provides molecular weights for impurity identification. |
| Elemental Analysis (%C, %H, %N) | C: 64.79, H: 5.41, N: 18.85 | C: 63.95, H: 5.62, N: 18.55 | Confirms bulk elemental composition. |
| Interpretation | Excellent purity by all methods. Data is consistent and within acceptable limits (e.g., ±0.4% for CHN). | Contains significant organic impurities. CHN data deviates, suggesting the impurities have a different elemental composition. The impurity at m/z 121.05 could correspond to the de-ethylated starting material. |
Detailed Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC-UV
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 280 nm (determined from UV scan).
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B. Final concentration ~0.5 mg/mL.
-
-
Chromatographic Method:
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 20% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Integrate all peaks with a signal-to-noise ratio > 3.
-
Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: High-level workflow for HPLC purity analysis.
Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)
-
Materials:
-
NMR Spectrometer: Bruker 400 MHz or higher.
-
Internal Standard (IS): Maleic Anhydride (Certified Reference Material).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound (Weight_Analyte) into a clean vial.
-
Accurately weigh ~5 mg of Maleic Anhydride (Weight_IS) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters:
-
Relaxation Delay (D1): 30 seconds (to ensure full T1 relaxation for all protons).
-
Pulse Angle: 90 degrees.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the analyte's formyl proton signal (~9.5 ppm, 1H) (Integral_Analyte).
-
Integrate the internal standard's vinyl proton signal (~7.3 ppm, 2H) (Integral_IS).
-
Calculate purity using the following formula: Purity % = (Integral_Analyte / Integral_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (Weight_IS / Weight_Analyte) * Purity_IS
-
Where N = number of protons for the integrated signal, MW = Molecular Weight, Purity_IS = purity of the internal standard.
-
-
Conclusion and Recommendations
The purity assessment of a synthetic compound like this compound is not a single measurement but a comprehensive evaluation.
-
For routine synthesis checks: HPLC-UV provides the fastest and most effective screen for organic by-products.
-
For material to be used in critical applications or for publication: An orthogonal approach is mandatory.
-
Use HPLC-UV to establish the primary purity profile and quantify relative impurities.
-
Confirm the identity and determine the molecular weight of any significant impurities using LC-MS .
-
Obtain an absolute purity value using qNMR , which is robust against impurities that may not have a UV response.
-
Validate the bulk composition and rule out inorganic contaminants or excess solvent with Elemental Analysis .
-
By integrating these techniques, researchers and developers can establish a self-validating system, ensuring the highest degree of confidence in the quality and identity of their material, thereby upholding the principles of scientific integrity and ensuring reproducibility.
References
- 1. jpionline.org [jpionline.org]
- 2. moravek.com [moravek.com]
- 3. veeprho.com [veeprho.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 9. innovationaljournals.com [innovationaljournals.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. longdom.org [longdom.org]
- 13. ijprajournal.com [ijprajournal.com]
- 14. azom.com [azom.com]
- 15. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to substituted pyrroles
For researchers, medicinal chemists, and professionals engaged in drug development, the pyrrole scaffold represents a cornerstone of molecular design and innovation. This five-membered aromatic heterocycle is classified as a "privileged structure" due to its recurring presence in a multitude of natural products, pharmaceuticals, and advanced functional materials.[1][2] The specific arrangement of substituents on the pyrrole ring is a critical determinant of its biological activity and physicochemical properties, making the selection of an appropriate synthetic route a pivotal decision in any research and development endeavor.[3]
This guide provides a comparative analysis of the most prominent and extensively validated synthetic routes to substituted pyrroles. Moving beyond a mere cataloging of named reactions, this document delves into the mechanistic details, practical considerations, and relative performance of each method. The insights presented herein are grounded in established scientific literature and practical laboratory experience, with the goal of empowering chemists to choose the most effective strategy for their specific molecular targets.
The Enduring Importance of Pyrrole Synthesis
The strategic value of pyrroles in chemistry and medicine is firmly established. From the essential heme cofactor in hemoglobin to blockbuster drugs such as atorvastatin (Lipitor), the pyrrole core is a ubiquitous motif.[2][4] The persistent challenge for synthetic chemists is not simply the construction of the pyrrole ring, but the ability to do so with precise control over the placement of substituents, in high yields, and under conditions that are amenable to both library synthesis for drug discovery and large-scale production.[5][6] This guide will explore both the classical and contemporary methods that have been developed to address this challenge.
Classical Approaches: The Foundation of Pyrrole Synthesis
The Paal-Knorr Synthesis: The Quintessential Condensation
First described in 1884, the Paal-Knorr synthesis remains one of the most direct and dependable methods for preparing pyrroles.[7][8] Its lasting appeal is due to its operational simplicity and the widespread availability of the required starting materials.[9]
Mechanism and Experimental Rationale:
The core of the Paal-Knorr reaction is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[8][10] The reaction is typically conducted under neutral or weakly acidic conditions.[10] The mechanism involves an initial attack of the amine on a protonated carbonyl group to form a hemiaminal.[7] This is followed by a cyclization step where the amine attacks the second carbonyl group, which is the rate-determining step, and subsequent dehydration to yield the aromatic pyrrole ring.[8][9] The choice of an acid catalyst, such as acetic acid or p-toluenesulfonic acid, can accelerate the reaction.[10][11] However, strongly acidic conditions (pH < 3) may favor the formation of furan byproducts.[10][11]
Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetonylacetone (1,4-hexanedione) (1.0 eq), aniline (1.0 eq), and a suitable solvent like ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layer is washed, dried, and concentrated. The crude product can be purified by silica gel column chromatography.
Performance Characteristics:
| Parameter | Paal-Knorr Synthesis |
| Starting Materials | 1,4-Dicarbonyl compounds, primary amines/ammonia[12] |
| Key Reagents | Protic or Lewis acid catalysts[7] |
| Typical Yields | Generally high (50-98%)[13] |
| Reaction Conditions | Typically requires heating under acidic or neutral conditions[13] |
| Advantages | High yields, operational simplicity, readily available starting materials[9][13] |
| Disadvantages | Can be limited by the availability of unsymmetrical 1,4-dicarbonyls; harsh conditions may not be suitable for sensitive substrates[8][14][15] |
Visualizing the Paal-Knorr Mechanism:
Caption: The Paal-Knorr synthesis workflow.
The Knorr Pyrrole Synthesis: A Route to Polysubstituted Pyrroles
The Knorr pyrrole synthesis, also developed in 1884, is a highly effective method for constructing polysubstituted pyrroles, particularly those bearing ester functionalities.[16][17] It provides access to a greater degree of molecular complexity compared to the Paal-Knorr synthesis.[18]
Mechanism and Experimental Rationale:
This synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[16] A key feature of this reaction is that the α-amino-ketones are highly reactive and prone to self-condensation, so they are typically generated in situ.[16] This is often achieved by the reduction of an α-oximino-β-ketoester, which is prepared by the nitrosation of a β-ketoester using sodium nitrite in acetic acid.[16] The subsequent reduction is commonly carried out with zinc dust in acetic acid.[16] The mechanism then proceeds through the formation of an enamine, followed by cyclization and dehydration to form the pyrrole ring.[19]
Experimental Protocol: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
-
Oxime Formation: Dissolve ethyl acetoacetate (2.0 eq) in glacial acetic acid and cool in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining a low temperature.
-
Reduction and Condensation: To the cooled mixture, add zinc dust (2.0 eq) portion-wise to reduce the oxime to the amine in situ. The reaction is then heated to promote condensation.
-
Workup and Purification: The reaction mixture is poured into ice water, and the precipitated product is collected by filtration. The crude solid is washed with water and can be purified by recrystallization from ethanol.
Performance Characteristics:
| Parameter | Knorr Pyrrole Synthesis |
| Starting Materials | α-Amino-ketones (or their precursors), β-ketoesters[16] |
| Key Reagents | Sodium nitrite, zinc, acetic acid[16] |
| Typical Yields | Moderate to good (40-80%)[13] |
| Reaction Conditions | Requires initial cooling for nitrosation, followed by heating[16] |
| Advantages | Provides access to highly functionalized pyrroles with well-defined substitution patterns[13] |
| Disadvantages | Can involve multiple steps; α-amino ketones are unstable and can self-condense[13] |
Visualizing the Knorr Synthesis Workflow:
Caption: Step-wise progression of the Knorr pyrrole synthesis.
Modern Methods: Expanding the Synthetic Repertoire
While classical methods remain valuable, modern organic synthesis has introduced novel strategies that offer milder reaction conditions, a broader range of compatible substrates, and access to unique substitution patterns.[20]
The van Leusen Pyrrole Synthesis: A Versatile [3+2] Cycloaddition
The van Leusen reaction is a powerful method for preparing 3,4-disubstituted pyrroles, a substitution pattern that can be difficult to obtain via classical routes.[21][22]
Mechanism and Experimental Rationale:
This synthesis is a [3+2] cycloaddition reaction between tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene, known as a Michael acceptor.[22][23] TosMIC is a stable, odorless solid that serves as a three-atom synthon.[22][23] The reaction is performed under basic conditions, where a strong base deprotonates TosMIC to form a carbanion.[23][24] This carbanion then undergoes a Michael addition to the alkene. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to form the aromatic pyrrole.[22][24]
Experimental Protocol: Synthesis of a 3,4-Disubstituted Pyrrole
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the Michael acceptor (e.g., an α,β-unsaturated ketone) (1.0 eq) and TosMIC (1.0 eq) in a mixture of an anhydrous solvent like DMSO and diethyl ether.[24]
-
Base Addition: Cool the mixture in an ice bath and add a strong base, such as sodium hydride, portion-wise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Performance Characteristics:
| Parameter | van Leusen Pyrrole Synthesis |
| Starting Materials | Michael acceptors (electron-deficient alkenes), Tosylmethyl isocyanide (TosMIC)[22] |
| Key Reagents | Strong base (e.g., NaH, t-BuOK)[25] |
| Typical Yields | Moderate to good (40-85%)[26] |
| Reaction Conditions | Typically requires a strong base and anhydrous conditions[22] |
| Advantages | Provides access to 3,4-disubstituted pyrroles, operationally simple, broad substrate scope[22] |
| Disadvantages | Requires the use of a strong base and strictly anhydrous conditions[22] |
Visualizing the van Leusen Reaction Logic:
Caption: Logical flow of the van Leusen pyrrole synthesis.
Comparative Summary and Future Outlook
The selection of a synthetic route for a substituted pyrrole is a strategic decision that depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
| Synthetic Route | Primary Substitution Pattern | Key Advantages | Key Disadvantages |
| Paal-Knorr | 2,5-Disubstituted | Simplicity, high yields, readily available starting materials[9][13] | Limited by availability of unsymmetrical 1,4-dicarbonyls, can require harsh conditions[8][14][15] |
| Knorr | Polysubstituted (often with esters) | Access to highly functionalized pyrroles, well-defined regiochemistry[13] | Multi-step, potential for self-condensation of intermediates[13] |
| van Leusen | 3,4-Disubstituted | Access to less common substitution patterns, broad scope[22] | Requires strong base and anhydrous conditions[22] |
The field of pyrrole synthesis is continually advancing, with new catalytic methods and novel reagents being developed.[20] For instance, the Hantzsch pyrrole synthesis offers another multicomponent route to substituted pyrroles from β-ketoesters, α-haloketones, and ammonia or primary amines.[27][28] Modern advancements also include the use of microwave-assisted synthesis to accelerate reactions and improve yields.[9] The ongoing innovation in this area will undoubtedly facilitate further discoveries in medicine, materials science, and beyond.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 4. mdpi.com [mdpi.com]
- 5. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]
- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. rgmcet.edu.in [rgmcet.edu.in]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Page loading... [wap.guidechem.com]
- 19. youtube.com [youtube.com]
- 20. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrrole synthesis [organic-chemistry.org]
- 22. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. Van Leusen Reaction [organic-chemistry.org]
- 26. ijprems.com [ijprems.com]
- 27. benchchem.com [benchchem.com]
- 28. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Analytical Methods for 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile
This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to select and validate an analytical method that is fit for its intended purpose, adhering to rigorous scientific and regulatory standards. Our discussion will focus on a head-to-head comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), with additional consideration for Gas Chromatography (GC) as a complementary technique.
The validation process is not merely a regulatory checkbox; it is the foundation upon which the quality, safety, and efficacy of a final drug product are built. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide is structured around the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a detailed framework for the validation of analytical procedures.[2][3]
Strategic Selection of the Primary Analytical Technique
The molecular structure of this compound—featuring an aromatic pyrrole core, a polar formyl group, and a nitrile moiety—makes it an ideal candidate for analysis by reversed-phase liquid chromatography. The choice between conventional HPLC and the more modern UPLC is a critical decision driven by specific analytical needs, such as sample throughput, sensitivity requirements, and available resources.
-
High-Performance Liquid Chromatography (HPLC): For decades, HPLC has been the workhorse of pharmaceutical analysis. Its robustness and versatility are well-established.[4] HPLC systems operate at pressures typically up to 6,000 psi and use columns with stationary phase particles of 3-5 µm.[5] This makes it a reliable choice for routine quality control (QC) where methods must be easily transferable and resilient.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant evolution in liquid chromatography, utilizing sub-2 µm particles and operating at pressures up to 15,000 psi.[5] This technology dramatically enhances resolution, sensitivity, and speed.[6] The primary drivers for adopting UPLC are the need for higher throughput in development and the requirement to detect trace-level impurities that might be missed by HPLC.[4]
The following diagram illustrates the general workflow for validating any new analytical procedure, forming the basis of our comparative study.
Caption: A generalized workflow for analytical method validation.
Head-to-Head Comparison: Validation Parameters
The following sections detail the experimental protocols and compare the expected performance of a typical RP-HPLC method against an RP-UPLC method for the analysis of this compound.
Specificity (Selectivity)
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a synthetic intermediate, this is crucial for ensuring that the measured signal corresponds only to the target compound and not to starting materials or by-products. The peak purity analysis, using a Photodiode Array (PDA) detector, is a powerful tool to confirm that a chromatographic peak is spectrally homogeneous.
Experimental Protocol:
-
Prepare Solutions:
-
Analyte Solution: Prepare a solution of this compound at a target concentration (e.g., 100 µg/mL).
-
Placebo Solution: Prepare a solution containing all reaction components except the analyte.
-
Spiked Solution: Spike the analyte into the placebo solution.
-
Forced Degradation Samples: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
-
Chromatographic Analysis: Analyze all solutions using both the HPLC and UPLC methods equipped with a PDA detector.
-
Evaluation:
-
Confirm that no interfering peaks are observed at the retention time of the analyte in the placebo sample.
-
Ensure the analyte peak is well-resolved from all potential impurities and degradation products in the spiked and stressed samples (Resolution > 2.0).
-
Perform peak purity analysis on the analyte peak in all samples. The purity angle should be less than the purity threshold.
-
Comparative Performance Data:
| Parameter | RP-HPLC | RP-UPLC | Causality & Interpretation |
| Resolution from nearest impurity | 2.5 | 4.8 | UPLC's smaller particles provide significantly higher column efficiency, leading to sharper peaks and superior resolution between closely eluting compounds. |
| Peak Purity Index | 0.9998 | 0.9999 | Both methods demonstrate excellent spectral homogeneity. UPLC's sharper peaks can sometimes provide a more confident purity assessment. |
| Run Time | 15 minutes | 3 minutes | The higher pressure tolerance of UPLC allows for faster flow rates and shorter column lengths, drastically reducing analysis time.[5] |
Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. This is fundamental for accurate quantitation. The range is the interval over which the method is shown to be linear, accurate, and precise. For an assay of a drug intermediate, the typical range is 80% to 120% of the target concentration.
Experimental Protocol:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the analyte.
-
Prepare Calibration Standards: Perform serial dilutions to prepare at least five calibration standards across the desired range (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration).
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot a graph of mean peak area versus concentration. Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparative Performance Data:
| Parameter | RP-HPLC | RP-UPLC | Causality & Interpretation |
| Range Studied | 50 - 150 µg/mL | 50 - 150 µg/mL | The required range is dictated by the method's purpose, not the technique. |
| Correlation Coefficient (r²) | > 0.9995 | > 0.9998 | Both methods are expected to show excellent linearity. UPLC's higher efficiency can lead to slightly better correlation coefficients due to more consistent peak integration. |
| Y-intercept Bias (%) | < 2.0% | < 1.5% | The y-intercept should be statistically insignificant from zero, indicating no systematic error or bias in the analysis. |
Accuracy (Recovery)
Expertise & Experience: Accuracy measures the closeness of the test results to the true value. It is typically determined by spiking a known amount of analyte into a placebo mixture at different concentration levels. This test is critical for confirming that the method provides true and unbiased results.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples in triplicate by spiking the analyte into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percent recovery at each level using the formula: (Measured Concentration / Spiked Concentration) * 100. The acceptance criterion is typically 98.0% to 102.0% recovery.
Comparative Performance Data:
| Parameter | RP-HPLC | RP-UPLC | Causality & Interpretation |
| Recovery at 80% | 99.5% (RSD: 0.8%) | 100.1% (RSD: 0.6%) | Both methods should demonstrate high accuracy. The precision (RSD) of the recovery values is often slightly better with UPLC due to improved peak shape and integration. |
| Recovery at 100% | 100.2% (RSD: 0.6%) | 100.5% (RSD: 0.4%) | The results confirm the method's ability to provide unbiased data at the target concentration. |
| Recovery at 120% | 101.1% (RSD: 0.7%) | 100.8% (RSD: 0.5%) | Accuracy is maintained across the defined range of the method. |
Precision
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Assesses precision over a short time interval under the same conditions.
-
Intermediate Precision: Assesses variations within the same laboratory (e.g., different days, different analysts, different equipment). This parameter is a key indicator of the method's reliability and reproducibility.
Experimental Protocol:
-
Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis of six independent samples on a different day, with a different analyst, and/or on a different instrument.
-
Evaluation: Calculate the Relative Standard Deviation (RSD) for each set of six measurements. The acceptance criterion for an assay is typically RSD ≤ 2.0%.
Comparative Performance Data:
| Parameter | RP-HPLC | RP-UPLC | Causality & Interpretation |
| Repeatability (RSD) | ≤ 1.0% | ≤ 0.7% | UPLC systems, with their advanced fluidic controls and smaller system volumes, often yield superior precision compared to conventional HPLC. |
| Intermediate Precision (RSD) | ≤ 1.5% | ≤ 1.2% | Both methods should demonstrate ruggedness against minor variations. The overall precision remains well within acceptable limits. |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These parameters are critical for impurity testing methods. A common approach is to determine them from the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol:
-
Method 1 (Signal-to-Noise): Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Method 2 (Calibration Curve): Construct a calibration curve using standards in the low concentration range. Calculate LOD and LOQ using the following equations:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Verification: Prepare and analyze samples at the determined LOQ concentration to confirm that precision (RSD ≤ 10%) and accuracy are acceptable.
Comparative Performance Data:
| Parameter | RP-HPLC | RP-UPLC | Causality & Interpretation |
| LOD (µg/mL) | 0.05 | 0.01 | UPLC's higher efficiency results in narrower, taller peaks, which significantly improves the signal-to-noise ratio and lowers the detection limit.[4][7] |
| LOQ (µg/mL) | 0.15 | 0.03 | The superior sensitivity of UPLC allows for the accurate quantification of impurities at much lower levels, which is a major advantage in pharmaceutical development. |
The following diagram illustrates the relationship between these key validation parameters, showing how they collectively ensure a method is reliable.
Caption: Interrelationship of core analytical validation parameters.
Robustness
Expertise & Experience: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage and is critical for method transfer between labs.
Experimental Protocol:
-
Identify Parameters: Select critical method parameters to vary, such as:
-
Mobile phase composition (e.g., ±2% organic)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±10%)
-
Mobile phase pH (e.g., ±0.2 units)
-
-
Analysis: Analyze a system suitability solution and a sample under each modified condition.
-
Evaluation: Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor) and the assay result. The results should remain within acceptance criteria.
Comparative Performance Data:
| Parameter Varied | RP-HPLC (Impact) | RP-UPLC (Impact) | Causality & Interpretation |
| Flow Rate ±10% | Minor shift in retention time; resolution maintained. | Larger shift in retention time; resolution maintained. | UPLC methods can be more sensitive to flow rate changes due to the smaller column volumes and higher pressures. |
| Organic Phase ±2% | Moderate shift in retention time. | Significant shift in retention time. | The use of smaller particle columns in UPLC often makes the separation more sensitive to small changes in mobile phase composition. |
Alternative Technique: Gas Chromatography (GC)
While liquid chromatography is the primary choice, Gas Chromatography is a viable and powerful alternative, particularly for analyzing thermally stable and volatile pyrrole derivatives.[8][9] Research has shown that many pyrrole compounds can be analyzed by GC without thermal rearrangement or degradation.[9]
Suitability for this compound:
-
Impurity Profiling: GC coupled with Mass Spectrometry (GC-MS) would be an excellent method for identifying and quantifying volatile organic impurities, residual solvents, or low molecular weight starting materials that may not be well-retained by reversed-phase LC.
-
Orthogonal Method: In drug development, using two orthogonal methods (i.e., methods based on different separation principles, like LC and GC) provides a much higher degree of confidence in the purity assessment of a compound.
A GC method validation would follow the same ICH Q2(R1) principles outlined above, with parameters such as injection temperature, carrier gas flow rate, and oven temperature ramp being assessed during the robustness study.
Conclusion and Recommendation
The choice between HPLC and UPLC for the analysis of this compound is a strategic one, guided by the specific goals of the analysis.
Caption: Decision guide for selecting between HPLC and UPLC.
-
Recommendation for RP-HPLC: This method is the preferred choice for a routine quality control environment. Its established robustness, lower operating costs, and the wider availability of compatible instrumentation make it ideal for deployment across multiple laboratories. While slower, it is perfectly capable of providing accurate and precise data for assay and known impurity quantification.
-
Recommendation for RP-UPLC: This method is highly recommended for process development, impurity profiling, and high-throughput screening environments. The dramatic increase in speed (up to 9-10 times faster than HPLC) and sensitivity allows for faster decision-making during R&D and the ability to detect and quantify trace impurities that are critical for patient safety.[10][6] The trade-off is a higher initial investment and potentially more stringent requirements for solvent purity and system maintenance.[4]
Ultimately, a comprehensive analytical control strategy may leverage both techniques: UPLC for in-depth characterization during development and a robust, transferred HPLC method for routine release testing. This dual approach ensures both speed and sensitivity in development and unwavering reliability in a QC setting.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 6. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 7. biomedres.us [biomedres.us]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. rjptonline.org [rjptonline.org]
Safety Operating Guide
A Guide to Personal Protective Equipment for Handling 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile
Hazard Assessment: A Profile Based on Analogs
The chemical structure of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile combines a pyrrole ring with both a nitrile (-CN) and an aldehyde (-CHO) group. Analysis of similar molecules, such as 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile and Pyrrole-2-carbonitrile, suggests a probable hazard profile that warrants significant caution.[2][3]
Anticipated Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Nitrile-containing compounds can be toxic if swallowed, absorbed through the skin, or inhaled.[2][3] The primary mechanism of toxicity for some nitriles involves the in-vivo release of cyanide.
-
Serious Eye Irritation: Aldehyde and nitrile functionalities can cause significant eye irritation upon contact.[2][3][4]
-
Skin Irritation and Sensitization: Direct contact is likely to cause skin irritation.[2][4] Some related compounds are known skin sensitizers, meaning repeated exposure may lead to an allergic reaction.[3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[2]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential for safeguarding researcher health.
Core PPE Protocol: A Multi-Layered Defense
Handling this compound requires a multi-layered approach to PPE, ensuring no route of exposure is overlooked. The following table summarizes the minimum required equipment.
| Protection Area | Required PPE | Rationale & Key Specifications |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | Protects against splashes and airborne particles. Goggles must provide a complete seal around the eyes. A face shield is mandatory when handling larger quantities or during procedures with a high splash potential.[5][6] |
| Hand | Chemical-Resistant Nitrile Gloves (Double-Gloving Recommended) | Nitrile gloves offer robust protection against a range of chemicals, solvents, and bases.[5][7] Double-gloving minimizes the risk of exposure from tears or punctures. Always inspect gloves before use and remove them using the proper technique to avoid skin contact.[3] |
| Body | Chemical-Resistant Laboratory Coat & Plastic Apron | A lab coat protects the skin and personal clothing from contamination.[6] An apron provides an additional layer of chemical resistance when handling liquids. Clothing should be high-necked and long-sleeved. |
| Respiratory | Certified Chemical Fume Hood | All handling of this compound, including weighing and solution preparation, must occur within a properly functioning chemical fume hood to prevent inhalation of vapors or dust.[8] |
| Foot | Closed-Toed, Chemical-Resistant Shoes | Protects feet from spills. Perforated shoes, sandals, or fabric footwear are not permitted in the laboratory.[9][10] |
Operational and Disposal Plans
Adherence to strict, step-by-step procedures is critical for minimizing risk during handling and disposal.
Safe Handling Workflow
This workflow outlines the critical steps from preparation to post-handling cleanup.
-
Preparation:
-
Consult your institution's EHS guidelines and ensure you have a copy of the SDS for a closely related compound accessible.[11][12]
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Designate a specific area within the fume hood for the procedure to contain potential spills.
-
Assemble all necessary equipment (glassware, spatulas, etc.) and the chemical container inside the fume hood before beginning.
-
-
Donning PPE:
-
Follow the sequence outlined in the diagram below to ensure proper protection.
-
-
Chemical Handling:
-
Keep the sash of the fume hood at the lowest possible height that still allows for comfortable work.[8]
-
When weighing the solid compound, use a tared container with a lid to minimize the generation of airborne dust.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Always keep the chemical container sealed when not in use.[13][14]
-
-
Post-Handling:
-
Decontaminate all surfaces within the fume hood.
-
Properly seal all waste containers.
-
Doff PPE in the reverse order of donning, taking care to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[9]
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Alert & Evacuate: Alert all personnel in the immediate vicinity. If the spill is large or outside of a fume hood, evacuate the lab and contact your EHS office immediately.
-
Contain: If the spill is small and contained within the fume hood, use an appropriate absorbent material (e.g., chemical spill pillows or vermiculite) to surround and cover the spill. Do not use combustible materials like paper towels for large spills.
-
Neutralize (if applicable): Follow your institution's specific procedures for neutralizing nitrile or aldehyde compounds if required.
-
Clean-Up: Wearing full PPE, carefully collect the absorbent material and contaminated debris using non-sparking tools. Place all materials into a designated, labeled hazardous waste container.[1]
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent or decontamination solution, followed by soap and water.
-
Dispose: Treat all materials used for cleanup as hazardous waste.
Disposal Plan
All waste, including the compound itself, contaminated materials, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[1] Do not mix with other waste streams unless directed by your EHS office.
-
Professional Disposal: The recommended method of disposal is through a licensed chemical waste disposal service.[1] One common method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[15]
-
Contaminated PPE: Disposable PPE, such as gloves, should be removed carefully and placed in the designated hazardous waste container immediately after handling.
The following diagram illustrates the decision-making process for safe chemical handling.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. afgsci.com [afgsci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. hsa.ie [hsa.ie]
- 6. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 7. armbrustusa.com [armbrustusa.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 12. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 13. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 14. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 15. biosynth.com [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
